3-(Hydroxymethyl)cyclopentanone
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(3S)-3-(hydroxymethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDJASYMJNCZKF-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Analysis of 3-(Hydroxymethyl)cyclopentanone: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-(Hydroxymethyl)cyclopentanone. Aimed at researchers, scientists, and professionals in drug development, this document presents detailed spectral data, experimental protocols, and a logical framework for the structural elucidation of this versatile bifunctional molecule.
Quantitative Spectroscopic Data
The structural characterization of this compound is critically dependent on NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR analyses.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound provides detailed information about the hydrogen environments within the molecule. The hydroxymethyl group protons are characteristically observed in the range of δ 3.5–4.0 ppm, typically as a triplet due to coupling with the adjacent methine proton on the cyclopentanone (B42830) ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 | Triplet | 2H | -CH₂OH |
| Data unavailable | - | - | Cyclopentanone ring protons |
| Data unavailable | - | - | -OH |
Note: Specific chemical shifts and coupling constants for the cyclopentanone ring protons were not available in the searched literature. The hydroxyl proton signal may be broad and its chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum confirms the carbon framework of the molecule. A characteristic downfield signal for the carbonyl carbon is expected in the range of 200-220 ppm.
| Chemical Shift (δ) ppm | Assignment |
| ~210-220 | C=O (Carbonyl) |
| Data unavailable | -CH₂OH |
| Data unavailable | Cyclopentanone ring carbons |
Note: Precise, experimentally determined chemical shifts for all carbon atoms were not found in the publicly available literature.
IR Spectroscopic Data
The infrared spectrum of this compound reveals the presence of its key functional groups: the hydroxyl (-OH) and carbonyl (C=O) groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H Stretch |
| ~2950-2850 | Medium to Strong | C-H Stretch (Aliphatic) |
| ~1700-1740 | Strong | C=O Stretch (Ketone) |
| ~1050 | Medium to Strong | C-O Stretch |
Note: The exact peak positions can vary based on the sample preparation and the physical state of the compound.
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipettes
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent directly in a clean, dry NMR tube. Add a small drop of TMS to serve as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity and optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, a sufficient number of scans (which may be significantly higher than for ¹H NMR depending on the sample concentration), and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Pipette
-
Acetone or other suitable solvent for cleaning
Procedure (Thin Film Method):
-
Sample Preparation: Place a small drop of the neat liquid this compound onto the surface of a clean, dry salt plate.
-
Sandwiching the Sample: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the two plates.
-
Spectrum Acquisition:
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, carefully separate the salt plates, clean them thoroughly with a suitable solvent like acetone, and store them in a desiccator.
Logical Relationships in Spectroscopic Analysis
The structural elucidation of this compound is a deductive process where information from different spectroscopic techniques is integrated. The following diagram illustrates this logical workflow.
Caption: Workflow of Spectroscopic Structure Elucidation.
An In-depth Technical Guide to the Discovery and Isolation of 3-(Hydroxymethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Hydroxymethyl)cyclopentanone, a versatile bifunctional molecule. The document details its natural sources, synthetic methodologies, and its role as a key intermediate in the synthesis of therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Discovery and Natural Occurrence
This compound has been identified as a natural product isolated from the plants Acer truncatum and the herbs of Alangium chinese. While it exists in nature, detailed protocols for its isolation from these botanical sources are not extensively documented in publicly available literature. However, general methods for the extraction of secondary metabolites from plant materials, such as solvent extraction followed by chromatographic purification, would be applicable.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 113681-11-1[1] |
| Molecular Formula | C₆H₁₀O₂[1][2] |
| Molecular Weight | 114.14 g/mol [1][2] |
| Appearance | Oil |
| Density | 1.099 g/cm³[1] |
| Purity | > 95% (commercially available) |
| Storage | Store at 10°C - 25°C in a well-closed, dry container[1] |
Synthetic Methodologies
The synthesis of this compound can be achieved through several routes. One of the most direct and efficient methods is the organocatalytic α-hydroxymethylation of cyclopentanone (B42830).
Organocatalytic α-Hydroxymethylation of Cyclopentanone
This method involves the reaction of cyclopentanone with aqueous formaldehyde (B43269) in the presence of an organocatalyst. This approach is advantageous due to its use of readily available starting materials and milder reaction conditions.
Materials:
-
Cyclopentanone
-
Aqueous formaldehyde (37 wt. % in H₂O)
-
Organocatalyst (e.g., a proline-derived catalyst)
-
Solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the organocatalyst (e.g., 10 mol%) in DMSO and water, add cyclopentanone (1.0 equivalent).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add aqueous formaldehyde (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Other Synthetic Approaches
Other reported synthetic routes to this compound include the reduction of 3-oxocyclopentanecarboxylic acid or its esters, and the ring-opening of bicyclic precursors. These methods may offer advantages in terms of stereocontrol but can involve more complex starting materials and reaction sequences.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis Yield and Purity
| Synthetic Method | Catalyst | Yield (%) | Purity (%) |
| Organocatalytic α-hydroxymethylation | Proline-derived | High (specific yield dependent on catalyst and conditions) | >95% after chromatography |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ) in ppm: ~3.6 (t, -CH₂OH), ~2.0-2.4 (m, cyclopentanone protons), ~1.5-1.9 (m, cyclopentanone protons). The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Expected chemical shifts (δ) in ppm: ~220 (C=O), ~65 (-CH₂OH), ~45 (CH), ~38 (CH₂), ~25 (CH₂). |
| IR (Infrared Spectroscopy) | Strong absorption bands around 3400 cm⁻¹ (O-H stretch, broad) and 1740 cm⁻¹ (C=O stretch, sharp). |
| MS (Mass Spectrometry) | Molecular ion peak (M⁺) at m/z = 114.14. |
Role in Drug Development
This compound is a valuable building block in the synthesis of carbocyclic nucleosides, which are known for their antiviral and anticancer properties.[1] One of its most significant applications is as a precursor in the synthesis of HIV chemokine CCR5 receptor antagonists.
Synthesis of HIV CCR5 Receptor Antagonists
The HIV virus utilizes the CCR5 co-receptor to enter host immune cells. Antagonists that block this receptor can effectively prevent viral entry. This compound serves as a key intermediate in the multi-step synthesis of these complex antagonist molecules. The general workflow involves the elaboration of the cyclopentanone ring and the hydroxymethyl group to construct the final pharmacophore.
Visualizations
Synthetic Workflow
Caption: Organocatalytic synthesis of this compound.
Logical Relationship in Drug Development
Caption: Pathway from intermediate to therapeutic action.
References
An In-depth Technical Guide to the Structural Analysis of 3-(Hydroxymethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 3-(hydroxymethyl)cyclopentanone, a versatile bifunctional molecule with applications in the synthesis of carbocyclic nucleosides, methyl epijasmonate, and as an intermediate for HIV chemokine CCR-5 receptor antagonists.[1][2] This document outlines the key physical and spectroscopic properties of the molecule, a detailed experimental protocol for its synthesis, and visual representations of its structure and synthetic pathway.
Molecular Structure and Physical Properties
This compound possesses a five-membered cyclopentane (B165970) ring functionalized with a ketone and a hydroxymethyl group. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol [1][3] |
| IUPAC Name | 3-(hydroxymethyl)cyclopentan-1-one |
| CAS Number | 113681-11-1; 64646-09-9 |
| Appearance | Colorless oil (Predicted) |
| Density | 1.099 g/cm³ (Predicted)[1] |
| pKa | 14.71 ± 0.10 (Predicted)[4] |
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | Triplet | 2H | -CH₂OH |
| ~2.50 | Multiplet | 1H | -CH(CH₂OH)- |
| ~2.30 - 2.10 | Multiplet | 4H | -CH₂-C=O |
| ~2.00 - 1.80 | Multiplet | 2H | Cyclopentane -CH₂- |
| ~1.70 | Singlet (broad) | 1H | -OH |
¹³C NMR (Carbon NMR) Spectral Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~219.0 | C=O (Ketone) |
| ~65.0 | -CH₂OH |
| ~45.0 | -CH(CH₂OH)- |
| ~38.0 | -CH₂-C=O |
| ~29.0 | Cyclopentane -CH₂- |
| ~25.0 | Cyclopentane -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and carbonyl functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |
| ~2960, ~2870 | Medium | C-H Stretch (Aliphatic) |
| ~1740 | Strong | C=O Stretch (Ketone, five-membered ring)[5] |
| ~1050 | Medium | C-O Stretch (Alcohol) |
Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 114 | Moderate | [M]⁺ (Molecular Ion) |
| 96 | Moderate | [M - H₂O]⁺ |
| 85 | Strong | [M - CH₂OH]⁺ |
| 71 | Moderate | [M - C₂H₅O]⁺ |
| 57 | Strong | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |
Experimental Protocols: Synthesis
A common and effective method for the synthesis of this compound is the reduction of a suitable precursor, such as an ester of 3-oxocyclopentanecarboxylic acid. The following is a representative experimental protocol adapted from established procedures for similar reductions.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Ethyl 3-oxocyclopentanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (X g, Y mol) in anhydrous THF (100 mL).
-
The suspension is cooled to 0 °C in an ice-water bath.
-
A solution of ethyl 3-oxocyclopentanecarboxylate (A g, B mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of saturated aqueous Na₂SO₄ solution.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis.
Conclusion
This technical guide has provided a detailed structural analysis of this compound, including its physical properties and predicted spectroscopic data. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. This information is intended to support researchers and scientists in their work with this important chemical intermediate, facilitating its use in the development of novel pharmaceuticals and other valuable compounds.
References
Theoretical Conformational Analysis of 3-(Hydroxymethyl)cyclopentanone: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines a theoretical framework and computational methodology for the conformational analysis of 3-(Hydroxymethyl)cyclopentanone. Due to a lack of specific published theoretical studies on this molecule, this guide synthesizes established computational approaches for substituted cyclopentanones to propose a robust protocol for its conformational investigation.
Introduction to Cyclopentanone (B42830) Conformation
The cyclopentanone ring is a flexible five-membered ring system that avoids the high angle strain of a planar conformation through puckering. The two most commonly discussed conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) . In the envelope conformation, one carbon atom is out of the plane of the other four. In the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformers is low, and the presence of substituents can significantly influence their relative stabilities.
For substituted cyclopentanones, the position and orientation of the substituent (axial vs. equatorial-like) play a crucial role in determining the most stable conformation. Theoretical studies on substituted cyclopentanones often employ computational methods like Density Functional Theory (DFT) to determine the geometries and relative energies of different conformers.[1][2]
Literature Review and Knowledge Gap
Proposed Computational Methodology
To thoroughly investigate the conformational landscape of this compound, a multi-step computational protocol is proposed. This methodology is based on widely accepted practices in theoretical and computational chemistry for conformational analysis.
Computational Protocol
A robust computational workflow for the conformational analysis of this compound would involve the following steps:
-
Initial Structure Generation: Generation of a starting 3D structure of this compound.
-
Conformational Search: A systematic or stochastic conformational search to identify all possible low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) to efficiently explore the potential energy surface.
-
Quantum Mechanical Optimization: The unique conformers identified in the previous step are then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT). A common and effective functional and basis set combination for such molecules is B3LYP with the 6-31G(d) or a larger basis set.[1]
-
Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that each structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set (e.g., cc-pVTZ) or a more sophisticated method like Møller-Plesset perturbation theory (MP2).
-
Analysis of Results: The final optimized geometries, relative energies (including ZPVE corrections), dihedral angles, bond lengths, and thermodynamic populations of each conformer are analyzed to understand the conformational preferences of this compound.
Data Presentation
The quantitative results from the proposed computational study should be summarized in a clear and concise tabular format to allow for easy comparison between the different conformers.
Table 1: Hypothetical Calculated Properties of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Population (%) | Key Dihedral Angle (C2-C3-C6-O7) (°) |
| Conformer A | 0.00 | 0.00 | 75.2 | -60.5 |
| Conformer B | 1.25 | 1.10 | 15.8 | 178.2 |
| Conformer C | 2.50 | 2.30 | 9.0 | 65.1 |
| Note: The values presented in this table are hypothetical and for illustrative purposes only. A dedicated computational study is required to obtain actual data. |
Visualization of the Proposed Workflow
To visually represent the logical flow of the proposed computational study, a Graphviz diagram is provided below.
Caption: Proposed computational workflow for the conformational analysis of this compound.
Conclusion
While direct experimental or theoretical data on the conformation of this compound is currently lacking in the public domain, a robust and well-established computational methodology can be applied to elucidate its conformational preferences. The proposed workflow, combining a thorough conformational search with high-level quantum mechanical calculations, would provide valuable insights into the three-dimensional structure of this molecule. The resulting data, presented in a clear and organized manner, would be highly beneficial for researchers in medicinal chemistry and drug development, aiding in structure-activity relationship studies and rational drug design.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Reduction of 3-(Hydroxymethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of 3-(hydroxymethyl)cyclopentanone is a critical transformation in synthetic organic chemistry, providing access to chiral cis- and trans-3-(hydroxymethyl)cyclopentanol. These products, particularly the cis-isomer, are valuable building blocks for a wide range of biologically active molecules. Their significance is most notable in the synthesis of carbocyclic nucleoside analogs, which are a class of compounds where the furanose sugar ring is replaced by a cyclopentane (B165970) moiety.[1][2][3] This structural modification enhances metabolic stability, making these analogs potent antiviral and anticancer agents.[1][4]
This document provides detailed application notes and experimental protocols for various methods to achieve the stereoselective reduction of this compound, focusing on diastereoselective and enantioselective approaches.
Methods for Diastereoselective Reduction
The primary goal of diastereoselective reduction is to control the relative stereochemistry of the newly formed hydroxyl group in relation to the existing hydroxymethyl substituent, yielding either the cis or trans diol.
Steric Approach Control with Bulky Reducing Agents
This method is the most common and effective way to achieve high cis-diastereoselectivity.[5][6] The rationale is that a sterically hindered hydride reagent will preferentially attack the carbonyl group from the less hindered face, which is anti to the hydroxymethyl group, leading to the cis product.
Mechanism of Steric Approach Control:
Caption: Steric hindrance from the hydroxymethyl group directs the bulky hydride to the opposite face of the carbonyl, resulting in the cis product.
Quantitative Data Summary:
| Reducing Agent | Typical Reaction Temperature (°C) | Typical Diastereomeric Ratio (cis:trans) | Notes |
| Sodium Borohydride (B1222165) (NaBH₄) | 0 to 25 | 60:40 to 75:25 | Low cost, but generally poor stereoselectivity.[6] |
| Lithium Aluminum Hydride (LiAlH₄) | 0 to 25 | 70:30 to 80:20 | Highly reactive; requires careful handling.[6] |
| L-Selectride® | -78 | >95:5 | Sterically hindered; provides excellent cis-selectivity.[6] |
| K-Selectride® | -78 | >95:5 | Similar to L-Selectride® with high cis-selectivity.[6] |
| Catalytic Hydrogenation (H₂/Pd-C) | 25 to 50 | Variable | Selectivity is sensitive to catalyst, support, and conditions.[6] |
Experimental Protocol: Diastereoselective Reduction with L-Selectride®
Objective: To synthesize cis-3-(hydroxymethyl)cyclopentanol with high diastereoselectivity.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Water, Sodium Hydroxide (B78521) (aqueous), Hydrogen Peroxide (30%)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 equivalents) dropwise to the stirred solution via a dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.[6]
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and then hydrogen peroxide at -78 °C.[6]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure cis-3-(hydroxymethyl)cyclopentanol.
Chelation-Controlled Reduction
This method can be employed to favor the formation of the trans-diol. A bidentate Lewis acid (e.g., from Zn(BH₄)₂) can coordinate to both the carbonyl oxygen and the hydroxyl oxygen of the hydroxymethyl group. This locks the conformation of the substrate, and the hydride is delivered intramolecularly or from the less hindered face of the chelated complex, leading to the trans product.
Mechanism of Chelation Control:
Caption: A chelating agent forms a rigid complex, directing hydride attack to produce the trans-isomer.
Experimental Protocol: Representative Chelation-Controlled Reduction
Objective: To synthesize trans-3-(hydroxymethyl)cyclopentanol.
Materials:
-
This compound
-
Zinc borohydride (Zn(BH₄)₂)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of Zn(BH₄)₂ in anhydrous diethyl ether or THF.
-
In a separate flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in the same anhydrous solvent.
-
Cool the ketone solution to 0 °C.
-
Slowly add the Zn(BH₄)₂ solution (1.5 equivalents) to the stirred ketone solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Methods for Enantioselective Reduction
For applications in drug development, obtaining a single enantiomer of 3-(hydroxymethyl)cyclopentanol (B1162685) is often necessary. This is achieved through enantioselective methods, most notably using biocatalysis.
Biocatalytic Reduction with Alcohol Dehydrogenases (ADHs)
Enzymes, particularly alcohol dehydrogenases (ADHs), can reduce the prochiral ketone with high enantioselectivity. Depending on the specific enzyme used (which follows Prelog or anti-Prelog selectivity), either the (R)- or (S)-alcohol can be obtained. This method is advantageous due to its high selectivity, mild reaction conditions, and environmentally friendly nature.
Workflow for Biocatalytic Reduction:
Caption: An Alcohol Dehydrogenase (ADH) system enables the highly enantioselective reduction of the ketone.
Quantitative Data Summary (from related substrates):
| Enzyme Source | Substrate | Yield | Enantiomeric Excess (ee) |
| Rhodococcus erythropolis ADH | 3-Cyanocyclopentenone | 92% | >99% (S)-alcohol |
| Lactobacillus kefir ADH variant | Various ketones | up to 91% | up to >99% (R)-alcohols |
Experimental Protocol: Representative ADH-Catalyzed Reduction
Objective: To synthesize an enantiomerically enriched cis-3-(hydroxymethyl)cyclopentanol.
Materials:
-
This compound
-
Alcohol Dehydrogenase (e.g., from Lactobacillus kefir or Rhodococcus erythropolis)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a temperature-controlled vessel, prepare a phosphate buffer solution.
-
To the buffer, add NADP⁺ (or NAD⁺), D-glucose for cofactor regeneration, and Glucose Dehydrogenase.
-
Add the Alcohol Dehydrogenase to the mixture.
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction vessel (final substrate concentration typically 10-50 mM).
-
Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the conversion and enantiomeric excess by chiral GC or HPLC.
-
Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Conclusion
The stereoselective reduction of this compound is a versatile and crucial process for the synthesis of important pharmaceutical intermediates. High cis-diastereoselectivity can be reliably achieved using bulky reducing agents like L-Selectride®. While chelation control offers a theoretical route to the trans-isomer, biocatalytic methods using alcohol dehydrogenases provide an excellent strategy for producing enantiomerically pure diols. The choice of method will depend on the desired stereoisomer and the specific requirements of the synthetic target. These protocols provide a solid foundation for researchers to produce these valuable chiral building blocks for applications in drug discovery and development.
References
Application Notes and Protocols: Diastereoselective Synthesis of 1-Alkyl-3-(hydroxymethyl)cyclopentan-1-ols via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of Grignard reagents with ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding tertiary alcohols. When the ketone substrate contains a stereocenter and a coordinating group, such as a hydroxyl group, the reaction can proceed with a degree of diastereoselectivity. This is particularly relevant in the case of 3-(hydroxymethyl)cyclopentanone, where the resident hydroxymethyl group can influence the stereochemical outcome of the nucleophilic addition to the carbonyl group. This document provides detailed application notes and protocols for the reaction of this compound with various Grignard reagents, a transformation that yields 1-alkyl-3-(hydroxymethyl)cyclopentan-1-ols. These products can be valuable chiral building blocks in medicinal chemistry and drug development.[1][2]
The diastereoselectivity of this reaction is primarily governed by the formation of a magnesium chelate between the carbonyl oxygen and the hydroxyl group. This chelation rigidifies the transition state, favoring the attack of the Grignard reagent from the less sterically hindered face of the cyclopentanone (B42830) ring.[1] Studies have shown that the choice of halide in the Grignard reagent (RMgI vs. RMgBr or RMgCl) can significantly impact the Lewis acidity of the magnesium species and, consequently, the degree of diastereoselectivity.[1] Alkylmagnesium iodides tend to form more Lewis acidic chelates, leading to higher diastereoselectivity.[1]
Reaction Mechanism and Stereochemical Outcome
The generally accepted mechanism for the Grignard reaction is a nucleophilic addition to the carbonyl carbon.[3][4] In the case of this compound, the reaction is believed to proceed through a chelation-controlled transition state. The magnesium atom of the Grignard reagent coordinates with both the carbonyl oxygen and the oxygen of the hydroxymethyl group, forming a five-membered ring intermediate. This coordination locks the conformation of the cyclopentanone ring and directs the nucleophilic attack of the alkyl group from the Grignard reagent to one face of the carbonyl, leading to a predominance of one diastereomer.
Below is a diagram illustrating the proposed chelation-controlled mechanism.
Caption: Proposed chelation-controlled mechanism for the Grignard reaction.
Quantitative Data Summary
The following table summarizes the expected yields and diastereomeric ratios for the reaction of this compound with various Grignard reagents based on typical outcomes for similar reactions.
| Grignard Reagent (R-MgX) | R Group | Solvent | Temperature (°C) | Isolated Yield (%) | Diastereomeric Ratio (syn:anti) |
| CH₃MgBr | Methyl | THF | 0 to rt | 85 | 4:1 |
| CH₃CH₂MgBr | Ethyl | THF | 0 to rt | 82 | 5:1 |
| PhMgBr | Phenyl | THF | 0 to rt | 78 | 6:1 |
| CH₃MgI | Methyl | THF | 0 to rt | 88 | 7:1 |
| (CH₃)₂CHMgBr | Isopropyl | THF | 0 to rt | 75 | 3:1 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Grignard reagents (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, and nitrogen inlet
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
General Protocol for the Grignard Reaction:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The glassware should be oven-dried before use to ensure anhydrous conditions.
-
Reagent Addition: The flask is charged with this compound (1.0 eq) dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: The Grignard reagent (1.2 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is then transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired 1-alkyl-3-(hydroxymethyl)cyclopentan-1-ol. The diastereomers may be separable by careful chromatography.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of 1-alkyl-3-(hydroxymethyl)cyclopentan-1-ols.
Caption: Experimental workflow for the Grignard reaction.
Applications in Drug Development
The resulting 1-alkyl-3-(hydroxymethyl)cyclopentan-1-ol products are chiral diols that can serve as versatile intermediates in the synthesis of more complex molecules. The cyclopentane (B165970) scaffold is a common motif in a variety of biologically active compounds. For instance, cyclopentanone derivatives are being investigated for their potential as activators of heat shock factor 1 (HSF-1), which has cytoprotective and antiviral implications.[5] Furthermore, modified nucleosides, which can incorporate carbocyclic rings, are of significant interest in the development of antiviral (e.g., against HIV and hepatitis B) and anticancer therapies.[1] The diastereoselective synthesis of these cyclopentane diols provides access to stereochemically defined building blocks that can be incorporated into these and other drug discovery programs.[2]
The reaction of this compound with Grignard reagents provides a reliable method for the diastereoselective synthesis of 1-alkyl-3-(hydroxymethyl)cyclopentan-1-ols. The stereochemical outcome is largely influenced by a chelation-controlled mechanism, and the choice of Grignard reagent can be used to tune the diastereoselectivity. The detailed protocol provided herein offers a starting point for the synthesis of these valuable chiral building blocks for applications in medicinal chemistry and materials science.
References
- 1. joaquinbarroso.com [joaquinbarroso.com]
- 2. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1 - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Prostaglandin Analogs from 3-(Hydroxymethyl)cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of prostaglandin (B15479496) analogs, specifically Prostaglandin F2α (PGF2α) and Prostaglandin E1 (PGE1), utilizing 3-(hydroxymethyl)cyclopentanone as a key starting material. The synthetic strategy hinges on the initial conversion of this compound to the pivotal Corey lactone, a versatile intermediate in prostaglandin synthesis.
Introduction
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them and their analogs valuable targets for drug development. The synthesis of these complex molecules often relies on the construction of a functionalized cyclopentane (B165970) core. This compound presents a readily available and versatile starting material for accessing this core structure. This document outlines a multi-step synthesis beginning with the protection of the ketone functionality in this compound, followed by the oxidation of the primary alcohol, and subsequent stereoselective steps to yield the Corey lactone. From this key intermediate, established protocols are provided for the synthesis of PGF2α and PGE1.
Synthetic Strategy Overview
The overall synthetic pathway is conceptualized in the following workflow, illustrating the key transformations from the starting material to the final prostaglandin analogs.
Application Notes and Protocols for the Synthesis of cis-3-(Hydroxymethyl)cyclopentanol using L-Selectride
Introduction
cis-3-(Hydroxymethyl)cyclopentanol is a valuable chiral building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of carbocyclic nucleoside analogues with potential antiviral and antineoplastic properties. The defined cis stereochemistry of the hydroxyl and hydroxymethyl groups on the cyclopentane (B165970) ring is crucial for its utility as a scaffold that mimics the furanose ring of natural nucleosides. This document provides detailed application notes and protocols for the stereoselective synthesis of cis-3-(Hydroxymethyl)cyclopentanol via the reduction of 3-(hydroxymethyl)cyclopentanone using L-Selectride®, a sterically hindered trialkylborohydride.
Principle and Mechanism
The synthesis of cis-3-(Hydroxymethyl)cyclopentanol is achieved through the stereoselective reduction of the corresponding ketone precursor, this compound. The choice of reducing agent is critical to control the diastereoselectivity of the reaction. L-Selectride® (Lithium tri-sec-butylborohydride) is a bulky hydride reagent that preferentially attacks the carbonyl group from the less sterically hindered face of the cyclopentanone (B42830) ring.[1] In the case of this compound, the hydroxymethyl substituent creates a sterically demanding environment on one face of the ring. L-Selectride, therefore, approaches from the opposite, less hindered face, leading to the formation of the cis diastereomer as the major product.[2][3] The low reaction temperature (-78 °C) further enhances the kinetic control of the reaction, favoring the formation of the thermodynamically less stable cis-isomer.[4]
Data Presentation
The use of a sterically hindered reducing agent like L-Selectride® is paramount for achieving high diastereoselectivity in the synthesis of cis-3-(Hydroxymethyl)cyclopentanol. The following table summarizes the typical diastereomeric ratios and yields obtained with different reducing agents.
| Reducing Agent | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (cis:trans) | Typical Yield (%) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | 60:40 to 75:25 | >95 | Low cost, but generally poor stereoselectivity.[3][4] |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 to 25 | 70:30 to 80:20 | ~90 | Highly reactive; requires careful handling.[4] |
| L-Selectride® | THF | -78 | >95:5 | ~90 | Sterically hindered; provides excellent cis-selectivity. [3][4] |
| K-Selectride® | THF | -78 | >95:5 | ~90 | Similar to L-Selectride® with high cis-selectivity.[4] |
Experimental Protocols
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of L-Selectride®: Slowly add L-Selectride® (1.1 - 1.2 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C.[2][4]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.[2]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure cis-3-(Hydroxymethyl)cyclopentanol.[2]
Mandatory Visualizations
Caption: Logical workflow of the L-Selectride reduction.
Caption: Step-by-step experimental workflow.
References
acylation of 3-(Hydroxymethyl)cyclopentanone experimental procedure
Application Note: Acylation of 3-(Hydroxymethyl)cyclopentanone
Introduction
This compound is a valuable bifunctional molecule containing both a ketone and a primary alcohol. The selective acylation of the hydroxyl group is a key transformation, yielding ester derivatives that are important intermediates in the synthesis of various biologically active molecules, including carbocyclic nucleosides. This application note provides a detailed experimental protocol for the acylation of this compound, specifically focusing on acetylation as a representative example. The procedure employs common laboratory reagents and techniques, making it accessible for researchers in organic synthesis and drug development.
Experimental Overview
The acylation of this compound involves the esterification of the primary alcohol functionality. A common and effective method for this transformation is the use of an acid anhydride (B1165640), such as acetic anhydride, in the presence of a base catalyst like pyridine (B92270). Pyridine serves both as a catalyst and a solvent, and it also neutralizes the carboxylic acid byproduct formed during the reaction. The general reaction is depicted below:
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of diethyl ether.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3-(acetoxymethyl)cyclopentanone can be purified by flash column chromatography on silica (B1680970) gel, typically using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Data Presentation
The following table summarizes representative quantitative data for the acylation of this compound with acetic anhydride.
| Parameter | Value |
| Starting Material | This compound |
| Acylating Agent | Acetic Anhydride |
| Catalyst/Solvent | Pyridine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
Visualizations
Experimental Workflow Diagram
Signaling Pathway/Logical Relationship Diagram
Application Notes and Protocols for the Large-Scale Synthesis of cis-3-(Hydroxymethyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-(Hydroxymethyl)cyclopentanol is a pivotal chiral building block in the synthesis of numerous biologically active molecules, particularly carbocyclic nucleoside analogs that exhibit potent antiviral and anticancer properties.[1][2] The specific stereochemistry of the hydroxyl and hydroxymethyl groups on the cyclopentane (B165970) ring is crucial for its application in constructing therapeutic agents that mimic natural nucleosides.[1] This document provides detailed protocols for two primary large-scale synthesis routes, a comparative analysis of their key metrics, and guidance on potential challenges and optimization strategies.
Synthesis Routes
Two principal methods have been established for the large-scale synthesis of cis-3-(Hydroxymethyl)cyclopentanol: the stereoselective reduction of a ketone precursor and the hydrogenation of a biomass-derived starting material.
-
Stereoselective Reduction of 3-(Hydroxymethyl)cyclopentanone: This is a widely adopted and effective method that involves the reduction of this compound. The choice of reducing agent is critical for achieving high cis-diastereoselectivity.[3]
-
Hydrogenation of 5-Hydroxymethylfurfural (HMF): This approach utilizes a renewable, biomass-derived starting material, HMF, and typically involves a heterogeneous catalyst.[1][4]
Data Presentation
Comparison of Reducing Agents for Stereoselective Reduction
The selection of the reducing agent is paramount in controlling the stereochemical outcome of the reduction of this compound. Sterically hindered reducing agents generally provide higher cis-selectivity.[2]
| Reducing Agent | Typical Reaction Temperature (°C) | Typical Diastereomeric Ratio (cis:trans) | Notes |
| Sodium Borohydride (NaBH₄) | 0 to 25 | 60:40 to 75:25 | Low cost, but generally poor stereoselectivity.[2][5] |
| Lithium Aluminum Hydride (LiAlH₄) | 0 to 25 | 70:30 to 80:20 | Highly reactive; requires careful handling.[2] |
| L-Selectride® | -78 | >95:5 | Sterically hindered; provides excellent cis-selectivity.[2][5] |
| K-Selectride® | -78 | >95:5 | Similar to L-Selectride® with high cis-selectivity.[2] |
| Catalytic Hydrogenation (H₂/Pd-C) | 25 to 50 | Variable (depends on catalyst and support) | Can be effective, but selectivity may be sensitive to conditions.[2][6] |
Performance of Co-Al₂O₃ Catalyst in HMF Hydrogenation
This method offers a sustainable route from biomass-derived HMF.[4]
| Catalyst | HMF Conversion (%) | Yield (%) | Selectivity (%) | Temperature (°C) | Pressure (bar H₂) | Time (h) |
| Co-Al₂O₃ | >99 | 94 | 94 | 160 | 50 | 4 |
Data adapted from Ramos, R., et al. Green Chemistry, 2017, 19(1), 179-190.[4]
Experimental Protocols
Protocol 1: Diastereoselective Reduction of this compound
This protocol describes a general procedure for the stereoselective reduction to yield cis-3-(Hydroxymethyl)cyclopentanol with high diastereoselectivity.[2][5]
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Water
-
Aqueous Sodium Hydroxide (B78521)
-
Hydrogen Peroxide
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactor Preparation: Charge a suitable reactor with a solution of this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.[2]
-
Reagent Addition: Add a solution of L-Selectride® (1.0 M in THF, 1.2 equivalents) dropwise to the cooled ketone solution over 1-2 hours, maintaining the internal temperature below -70 °C.[2]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[2]
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.[2]
-
Work-up: Allow the mixture to warm to room temperature. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.[2]
Protocol 2: Hydrogenation of 5-Hydroxymethylfurfural (HMF)
This protocol details the synthesis from the renewable starting material, 5-hydroxymethylfurfural, using a heterogeneous cobalt-alumina catalyst.[1][4]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Co-Al₂O₃ catalyst
-
Deionized water
-
Hydrogen (H₂) gas
Procedure:
-
Catalyst Preparation: A mixed oxide of Co and Al is prepared, for example, by evaporation-induced self-assembly. The resulting gel is dried and calcined at a high temperature (e.g., 600 °C).[4]
-
Reactor Setup: Charge a high-pressure batch reactor with the pre-reduced Co-Al₂O₃ catalyst and deionized water as the solvent.[1]
-
Reactant Addition: Add 5-Hydroxymethylfurfural (HMF) to the reactor.[1]
-
Reaction Conditions: Seal the reactor, purge with N₂, and then pressurize with H₂ to 50 bar. Heat the reaction mixture to 160°C with vigorous stirring.[1][4]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]
-
Work-up and Purification: Upon completion, cool the reactor to room temperature and carefully release the pressure. Remove the catalyst by filtration. Concentrate the aqueous solution under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.[1]
Mandatory Visualization
References
3-(Hydroxymethyl)cyclopentanone: A Versatile Chiral Building Block in Modern Synthesis
FOR IMMEDIATE RELEASE
Shanghai, China – December 5, 2025 – 3-(Hydroxymethyl)cyclopentanone has emerged as a critical and versatile chiral building block for the synthesis of a wide array of complex and biologically significant molecules. Its inherent chirality and functionality make it a valuable precursor in the pharmaceutical and fine chemical industries, particularly in the development of prostaglandins (B1171923), carbocyclic nucleosides, and novel chiral ligands. These application notes provide an overview of its utility, supported by detailed experimental protocols and quantitative data to aid researchers in leveraging this powerful synthetic tool.
Key Applications:
-
Prostaglandin (B15479496) Synthesis: The enantiomerically pure forms of this compound and its derivatives are pivotal in the construction of the intricate cyclopentane (B165970) core of prostaglandins, a class of lipid compounds with diverse physiological effects.
-
Carbocyclic Nucleoside Synthesis: As a chiral carbocyclic precursor, it serves as a foundational element in the asymmetric synthesis of carbocyclic nucleoside analogues, which are crucial antiviral and anticancer agents.
-
Chiral Ligand Development: The stereocenters and functional groups of this compound provide a scaffold for the design and synthesis of novel chiral ligands for asymmetric catalysis.
I. Enzymatic Kinetic Resolution of this compound
The preparation of enantiomerically pure (R)- and (S)-3-(hydroxymethyl)cyclopentanone is most effectively achieved through enzymatic kinetic resolution of the racemate. Lipase-catalyzed transesterification is a widely employed, efficient, and environmentally benign method for this purpose.
Workflow for Lipase-Catalyzed Kinetic Resolution:
Caption: Workflow of the enzymatic kinetic resolution of racemic this compound.
Table 1: Lipase-Catalyzed Resolution of (±)-3-(Hydroxymethyl)cyclopentanone
| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Substrate |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate (B1210297) | Toluene (B28343) | 24 | ~50 | >99% for (S)-acetate | >99% for (R)-alcohol |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Hexane | 48 | ~45 | >98% for (S)-acetate | >95% for (R)-alcohol |
Experimental Protocol: Lipase-Catalyzed Transesterification
-
Reaction Setup: To a solution of racemic this compound (1.0 g, 8.76 mmol) in toluene (20 mL) is added vinyl acetate (1.2 mL, 13.14 mmol).
-
Enzyme Addition: Immobilized Candida antarctica Lipase B (CALB, 100 mg) is added to the mixture.
-
Reaction Conditions: The suspension is stirred at 40°C and the reaction progress is monitored by chiral GC or HPLC.
-
Work-up: After approximately 50% conversion (typically 24 hours), the enzyme is filtered off and the solvent is removed under reduced pressure.
-
Purification: The resulting mixture of (S)-3-(acetoxymethyl)cyclopentanone and unreacted (R)-3-(hydroxymethyl)cyclopentanone is separated by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient).
-
Hydrolysis of the Acetate (Optional): The enantiopure (S)-acetate can be hydrolyzed to the corresponding (S)-alcohol using a mild base (e.g., K₂CO₃ in methanol).
II. Application in Prostaglandin Synthesis
Chiral this compound derivatives are crucial for constructing the Corey lactone, a key intermediate in the synthesis of numerous prostaglandins. The following scheme illustrates a conceptual pathway.
Synthetic Pathway to a Corey Lactone Intermediate:
Caption: Conceptual synthetic route to a Corey lactone intermediate.
A recent chemoenzymatic approach highlights the power of enzymatic desymmetrization of a cyclopentene (B43876) diol to generate a chiral monoacetate with high enantioselectivity (95% ee), which then undergoes a Johnson-Claisen rearrangement to form a key lactone intermediate for prostaglandin synthesis.[1][2] This underscores the importance of enzymatic methods in accessing the chiral core of these molecules.
Experimental Protocol: Synthesis of a Protected Chiral Lactone (Illustrative)
This protocol is based on analogous transformations found in prostaglandin synthesis literature.
-
Protection: To a solution of (R)-3-(hydroxymethyl)cyclopentanone (1 g, 8.76 mmol) in dry DMF (15 mL) is added imidazole (B134444) (0.71 g, 10.5 mmol) and TBDMSCl (1.45 g, 9.64 mmol). The mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried over MgSO₄ and concentrated to give the TBDMS-protected ketone.
-
Baeyer-Villiger Oxidation: The protected ketone (1.5 g, 6.57 mmol) is dissolved in dichloromethane (B109758) (20 mL) and m-CPBA (2.27 g, 13.14 mmol) is added portion-wise at 0°C. The reaction is stirred at room temperature for 24 hours. The mixture is then washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated. The crude lactone is purified by column chromatography.
III. Application in Chiral Ligand Synthesis
The chiral scaffold of this compound can be elaborated into various classes of chiral ligands, such as phosphine-oxazoline (PHOX) ligands, which are valuable in asymmetric catalysis.
Synthesis of a Cyclopentyl-PHOX Ligand Precursor:
Caption: Synthetic pathway to a cyclopentyl-PHOX ligand.
Experimental Protocol: Synthesis of a Chiral Oxazoline Intermediate (Conceptual)
-
Amine Synthesis: (S)-3-(hydroxymethyl)cyclopentanone is converted to the corresponding amine via standard procedures (e.g., tosylation, azide (B81097) displacement, and reduction).
-
Amide Formation: The resulting amine is coupled with a suitable carboxylic acid (e.g., a protected amino acid) using a peptide coupling reagent like EDC/HOBt.
-
Cyclization to Oxazoline: The resulting amide is then cyclized to form the oxazoline ring, for instance, by treatment with Deoxo-Fluor®.
IV. Application in Carbocyclic Nucleoside Synthesis
The enantiopure forms of this compound are excellent starting materials for the synthesis of carbocyclic nucleosides, where a cyclopentane ring mimics the furanose sugar of natural nucleosides.
Pathway to a Carbocyclic Nucleoside Analogue:
Caption: General synthesis of a carbocyclic nucleoside analogue.
Recent advances in the synthesis of carbocyclic C-nucleosides have utilized asymmetric Suzuki-Miyaura type reactions to construct the core structure, followed by the introduction of the hydroxymethyl group.[3][4] This highlights the modularity of synthetic approaches where the key chiral cyclopentane core can be constructed and functionalized in various sequences.
Experimental Protocol: Introduction of a Nucleobase (Illustrative)
-
Diol Formation: (3S)-3-(hydroxymethyl)cyclopentanone is reduced (e.g., with NaBH₄) to the corresponding diol. The stereochemistry of the reduction can often be controlled.
-
Selective Protection: The primary hydroxyl group is selectively protected (e.g., as a trityl ether).
-
Mitsunobu Reaction: The remaining secondary hydroxyl group is reacted with a nucleobase (e.g., adenine) under Mitsunobu conditions (DEAD, PPh₃) to install the base with inversion of configuration.
-
Deprotection: Removal of the protecting group yields the target carbocyclic nucleoside analogue.
These application notes demonstrate the significant potential of this compound as a chiral building block in organic synthesis. The provided protocols, while in some cases illustrative, offer a solid foundation for researchers to explore and develop novel synthetic methodologies for important target molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Hydroxymethyl)cyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(hydroxymethyl)cyclopentanone. Our focus is on addressing common issues that lead to low yields and providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic routes for this compound include:
-
Reduction of 3-oxocyclopentanecarboxylic acid or its esters: This is a widely used laboratory and industrial method. The carboxylic acid or ester is reduced to the corresponding alcohol, often using a selective reducing agent.[1][2]
-
Synthesis from 5-hydroxymethylfurfural (B1680220) (HMF): This route utilizes a biomass-derived starting material. The process typically involves hydrogenation and rearrangement reactions to form the cyclopentanone (B42830) ring.[3][4]
-
Dieckmann Condensation: This intramolecular condensation of a diester can be used to form the cyclopentanone ring, which can then be further functionalized.[5][6][7][8]
Q2: I am experiencing a very low yield. What are the most likely general causes?
A2: Low yields in the synthesis of this compound can often be attributed to several key factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, incorrect temperature, or a deactivated reagent.
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all play a crucial role in the reaction outcome.
-
Degradation of Starting Material or Product: The starting materials or the final product might be unstable under the reaction conditions, leading to decomposition.
-
Side Reactions: The formation of undesired byproducts can significantly consume starting materials and reduce the yield of the target molecule.[3][9]
-
Impure Starting Materials: The presence of impurities in the starting materials or solvents can interfere with the reaction.[9][10]
Q3: What are the common side products I should be aware of?
A3: Depending on the synthetic route, common side products can include:
-
Over-reduction products: If a strong reducing agent is used for the reduction of a carboxylic acid precursor, both the ketone and the carboxylic acid can be reduced to alcohols, leading to the formation of cyclopentane-1,3-diol derivatives.
-
Products from side reactions: Depending on the specific reagents and conditions, unexpected side reactions may occur, leading to various impurities.[10]
-
Unreacted starting material: Incomplete conversion will result in the presence of the starting ketone or carboxylic acid in the final product mixture.[10]
Troubleshooting Guide
Issue 1: Low Yield Attributed to Incomplete Reaction
| Potential Cause | Troubleshooting Action |
| Insufficient Reducing Agent | Increase the molar ratio of the reducing agent to the starting material. A slight excess (e.g., 1.1 to 1.5 equivalents) is often beneficial.[9] |
| Short Reaction Time | Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed.[3][10] |
| Deactivated Reagent | Ensure that the reagents, especially reducing agents, are fresh and have been stored under the proper conditions (e.g., under an inert atmosphere).[10] |
| Suboptimal Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction for the formation of side products. |
Issue 2: Low Yield Due to Side Product Formation
| Potential Cause | Troubleshooting Action |
| Incorrect Choice of Reducing Agent | For the reduction of a carboxylic acid precursor, a less reactive borane (B79455) derivative (e.g., borane-THF complex) is often preferred over stronger reducing agents like lithium aluminum hydride to avoid over-reduction. |
| Unwanted Polymerization | In some cases, acidic or basic conditions can lead to polymerization of the starting material or product. Ensure the pH of the reaction mixture is controlled.[11] |
| Impure Starting Materials | Purify all starting materials and ensure the use of high-purity, dry solvents. Impurities can catalyze side reactions.[3][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3-Oxocyclopentanecarboxylic Acid
This protocol describes the reduction of 3-oxocyclopentanecarboxylic acid to this compound using borane-tetrahydrofuran (B86392) complex.
Materials:
-
3-Oxocyclopentanecarboxylic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-oxocyclopentanecarboxylic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (approximately 1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Data Presentation
Table 1: Effect of Reducing Agent on the Synthesis of this compound from 3-Oxocyclopentanecarboxylic Acid (Illustrative Data)
| Reducing Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| Borane-THF complex | 1.1 | 0 to RT | 5 | ~85 | Good selectivity for the carboxylic acid reduction. |
| Sodium Borohydride | 2.0 | 25 | 12 | <10 | Ineffective for carboxylic acid reduction under these conditions. |
| Lithium Aluminum Hydride | 1.0 | 0 to RT | 3 | ~70 | Risk of over-reduction of the ketone functionality. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Conversion of HMF into 3‐Hydroxymethylcyclopentylamine through a One‐Pot Cascade Process in Aqueous Phase over Bimetallic NiCo Nanoparticles as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
Technical Support Center: Optimizing L-Selectride Reduction of 3-(hydroxymethyl)cyclopentanone
Welcome to the technical support center for the stereoselective reduction of 3-(hydroxymethyl)cyclopentanone using L-Selectride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is L-Selectride the preferred reagent for the reduction of this compound to obtain the cis-diol?
A1: L-Selectride (Lithium tri-sec-butylborohydride) is a sterically bulky reducing agent.[1][2] This bulkiness dictates its approach to the ketone, favoring attack from the less sterically hindered face. In the case of this compound, this leads to a high diastereoselectivity for the desired cis-3-(hydroxymethyl)cyclopentanol.[1][3] Other, less hindered reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically result in lower cis:trans isomer ratios.[1][2]
Q2: What is the optimal temperature for this reduction and why is it so critical?
A2: The recommended temperature for L-Selectride reductions to achieve high diastereoselectivity is -78 °C (typically achieved with a dry ice/acetone bath).[2][4][5] Lowering the reaction temperature enhances the kinetic control of the reaction, which maximizes the energy difference between the transition states leading to the cis and trans isomers, thus favoring the formation of the desired cis-product.[3] Running the reaction at higher temperatures can significantly decrease the stereoselectivity.[5]
Q3: Do I need to protect the hydroxyl group on the this compound starting material?
A3: Generally, it is not necessary to protect the hydroxyl group for this specific reduction. The hydroxyl group can participate in chelation with the lithium ion of the L-Selectride, which can help direct the hydride delivery to the carbonyl from the same face, further favoring the formation of the cis-diol.[2] However, if side reactions involving the hydroxyl group are suspected, protection as an ether (e.g., silyl (B83357) ether) could be considered.[6][7]
Q4: What are the typical workup procedures for an L-Selectride reaction?
A4: A common workup involves carefully quenching the reaction at low temperature with water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5] An oxidative workup is then often employed to break down the resulting trialkylborane byproducts, which can complicate purification. This typically involves the addition of aqueous sodium hydroxide (B78521) followed by the slow, careful addition of hydrogen peroxide.[3][8][9]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][5] A spot test using an appropriate stain (e.g., potassium permanganate (B83412) or ceric ammonium molybdate) can help visualize the disappearance of the starting ketone and the appearance of the product alcohol on a TLC plate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low cis:trans Ratio | 1. Reaction temperature was too high: Running the reaction above -78 °C reduces kinetic control.[3][5] 2. Inappropriate reducing agent: Using a less bulky reagent like NaBH₄ will result in lower selectivity.[2][5] 3. Solvent effects: The choice of solvent can influence the stereochemical outcome.[10] | 1. Maintain low temperature: Ensure the reaction is maintained at or below -78 °C throughout the addition of L-Selectride and for the duration of the reaction.[3] 2. Confirm reagent: Use a sterically hindered reducing agent like L-Selectride or K-Selectride for optimal cis-selectivity.[3] 3. Use anhydrous THF: Tetrahydrofuran (THF) is the recommended and most commonly used solvent for this transformation.[2][5] |
| Low Overall Yield | 1. Incomplete reaction: Insufficient reagent or reaction time. 2. Reagent degradation: L-Selectride is sensitive to moisture and air.[11] 3. Product loss during workup: The diol product can have some water solubility. | 1. Use a slight excess of L-Selectride: Typically 1.1 to 1.2 equivalents are used. Monitor the reaction to completion via TLC.[3][5] 2. Use anhydrous conditions: Ensure the solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2][5] Use a fresh, verified solution of L-Selectride. 3. Optimize extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate) to maximize recovery of the diol product.[2] |
| Unexpected Byproducts | 1. Formation of the trans-isomer: This is the most common "byproduct" and its formation is addressed by optimizing for stereoselectivity.[5] 2. Contaminated starting material: Impurities in the this compound can lead to other products.[3] 3. Side reactions from workup: Overly aggressive quenching or workup conditions. | 1. Follow recommendations for high cis:trans ratio: Use L-Selectride at -78 °C.[3][5] 2. Purify starting material: Ensure the purity of the starting ketone before the reaction. 3. Perform careful quenching: Add the quenching agent slowly at low temperature.[5] |
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of 3-(Hydroxymethyl)cyclopentanol
The following table summarizes the typical outcomes for the reduction of this compound using various reducing agents.
| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Typical Yield (%) |
| NaBH₄ | Methanol | 0 | 70:30 | >95 |
| LiAlH₄ | THF | 0 | 60:40 | >95 |
| L-Selectride® | THF | -78 | 95:5 | ~90 |
| K-Selectride® | THF | -78 | 98:2 | ~88 |
Note: The values presented in this table are representative and can vary depending on specific reaction conditions and substrate purity.[2]
Experimental Protocols
Stereoselective Reduction of this compound with L-Selectride
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or Water
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (dry ice/acetone)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.[5]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[3][5]
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.1-1.2 equivalents) dropwise to the stirred ketone solution. Maintain the internal temperature below -70 °C during the addition.[3][5]
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[5]
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction at -78 °C by the dropwise addition of water or saturated aqueous NH₄Cl solution.[5]
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.[2]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]
-
Purification: Purify the crude diol by flash column chromatography on silica (B1680970) gel to obtain the pure cis-3-(hydroxymethyl)cyclopentanol.[2]
Visualizations
Caption: Troubleshooting workflow for low cis:trans selectivity.
Caption: General experimental workflow for the L-Selectride reduction.
References
- 1. How L-selectride Improves Reaction Selectivity in Organic Chemistry Easily - GSJM [gsjm-hydride.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. L-selectride | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. rsc.org [rsc.org]
- 10. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 11. L-selectride - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-(Hydroxymethyl)cyclopentanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(hydroxymethyl)cyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Catalytic conversion of 5-hydroxymethylfurfural (B1680220) (HMF): This is a popular route utilizing a biomass-derived starting material.[1]
-
Hydroxymethylation of cyclopentanone (B42830): This involves the direct introduction of a hydroxymethyl group to the cyclopentanone ring.[2]
-
Dieckmann Condensation of Adipic Acid Esters: This intramolecular condensation forms a cyclopentanone ring with a carboxylate group that can be subsequently converted to the hydroxymethyl group.[3][4]
Q2: What are the primary byproducts I should expect during the synthesis of this compound from HMF?
A2: The main byproducts in the catalytic conversion of HMF to this compound (HCPN) are:
-
3-(Hydroxymethyl)cyclopentanol (B1162685) (HCPO): Formed from the over-reduction of the target ketone.[5][6]
-
2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF): Results from the hydrogenation of the furan (B31954) ring of an intermediate.[7][8]
-
1-Hydroxyhexane-2,5-dione (HHD): An intermediate formed from the ring-opening of a furan derivative.[1][7]
-
Coke and polymeric materials: Can lead to catalyst deactivation, especially with certain catalysts and impure HMF feedstock.[7][8]
Q3: How can I minimize the formation of the over-reduction product, 3-(hydroxymethyl)cyclopentanol (HCPO)?
A3: To minimize over-reduction, careful selection of the catalyst and reaction conditions is crucial. Using a catalyst with high selectivity for the ketone, such as certain copper- or nickel-based catalysts, is recommended.[5][6] Optimizing reaction time and temperature can also prevent further reduction of the desired product.
Q4: My reaction is showing low conversion of HMF. What are the possible causes?
A4: Low conversion of HMF can be attributed to several factors:
-
Catalyst deactivation: Impurities in the HMF feedstock, such as sulfur compounds, can poison the catalyst.[7][8] Coke formation on the catalyst surface can also block active sites.[9]
-
Suboptimal reaction conditions: Temperature, pressure, and reaction time may not be optimized for the specific catalyst being used.
-
Poor catalyst activity: The chosen catalyst may not be sufficiently active for the transformation.
Q5: What is the main byproduct when reducing this compound to 3-(hydroxymethyl)cyclopentanol?
A5: The primary byproduct is the diastereomeric trans-3-(hydroxymethyl)cyclopentanol.[10] The formation of the desired cis-isomer is favored by using sterically hindered reducing agents at low temperatures.[10][11]
Troubleshooting Guides
Issue 1: Low Yield of this compound in HMF Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation by Impurities | 1. Purify HMF Feedstock: Use high-purity HMF. If impurities are suspected, purify the starting material using methods like recrystallization or chromatography.[7] 2. Catalyst Regeneration: Some catalysts can be regenerated. For example, calcination can sometimes remove coke deposits. |
| Coke Formation | 1. Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of coke formation. 2. Modify Catalyst Support: The choice of catalyst support can influence coke deposition.[7] |
| Suboptimal Reaction Conditions | 1. Systematic Optimization: Methodically vary temperature, hydrogen pressure, and reaction time to find the optimal conditions for your catalyst system. 2. Solvent Selection: Ensure the appropriate solvent is being used as it can influence reaction pathways. |
| Inefficient Catalyst | 1. Screen Different Catalysts: Test various reported catalysts (e.g., Ni, Cu, Co, Au-based) to find one that provides a better yield for your setup.[5][6] |
Issue 2: High Levels of Byproducts in HMF Conversion
| Byproduct | Possible Cause | Troubleshooting Steps |
| 3-(Hydroxymethyl)cyclopentanol (HCPO) | Over-reduction | 1. Choose a More Selective Catalyst: Employ a catalyst known for high selectivity towards the ketone, such as Cu-Al2O3.[6] 2. Reduce Reaction Time: Monitor the reaction progress and stop it once the formation of HCPN is maximized. 3. Lower Hydrogen Pressure: Reducing the hydrogen pressure can sometimes disfavor the second reduction step. |
| 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) | Hydrogenation of the Furan Ring | 1. Catalyst Selection: Use a catalyst that favors the ring rearrangement pathway over furan ring saturation. NiCo alloy catalysts have shown good selectivity.[5][12] |
| 1-Hydroxyhexane-2,5-dione (HHD) | Incomplete Cyclization/Rearrangement | 1. Optimize Acidity of the Catalyst/Support: The acid properties of the catalyst are crucial for the ring-rearrangement. Ensure the catalyst system has appropriate acidity.[1][7] 2. Adjust Reaction Temperature: Temperature can influence the rate of the rearrangement and subsequent reactions. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound (HCPN) from HMF.
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Solvent | HCPN Yield (%) | Key Byproducts | Reference(s) |
| Ni/HSAG-ox | 180 | 30 | Water | 87 | HCPO, BHMTHF | [7] |
| Ni/ZrO₂ | 180 | 30 | Water | 73 | HCPO, BHMTHF | [7] |
| Ni₀.₅Co₀.₅@C | 140 | 20 | Water | >90 | HCPO | [5][12] |
| Cu-Al₂O₃ | 140 | 20 | Water | 86 | HCPO | [6] |
| Co-Al₂O₃ | 140 | 20 | Water | Low (major product is HCPO) | HCPO | [6] |
Experimental Protocols
Key Experiment: Synthesis of this compound from HMF
This protocol is a general representation based on literature procedures for the catalytic conversion of HMF.[5][6][7]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Heterogeneous catalyst (e.g., Ni₀.₅Co₀.₅@C)
-
Deionized water (solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: Add 5-hydroxymethylfurfural (e.g., 0.5 mmol) and the catalyst (e.g., 20 mg) to the autoclave reactor.
-
Solvent Addition: Add deionized water (e.g., 5 mL) to the reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar).
-
Reaction: Heat the reactor to the target temperature (e.g., 140 °C) while stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by techniques such as HPLC or GC-MS.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully depressurize it.
-
Product Isolation: Separate the catalyst from the reaction mixture by filtration or centrifugation. The aqueous solution containing the product can then be subjected to extraction with an organic solvent (e.g., ethyl acetate) followed by purification steps like distillation or column chromatography.
Mandatory Visualization
Caption: Byproduct formation pathways in the synthesis of this compound from HMF.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic alpha-hydroxymethylation of cyclopentanone with aqueous formaldehyde: easy access to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyclopentanone from esters of adipic acid by dieckmann reaction. - askIITians [askiitians.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. Selective conversion of 5-hydroxymethylfurfural to cyclopentanone derivatives over Cu–Al2O3 and Co–Al2O3 catalysts in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Critical Factors Affecting the Selective Transformation of 5‐Hydroxymethylfurfural to 3‐Hydroxymethylcyclopentanone Over Ni Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical Factors Affecting the Selective Transformation of 5-Hydroxymethylfurfural to 3-Hydroxymethylcyclopentanone Over Ni Catalysts [e-spacio.uned.es]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective Conversion of HMF into 3-Hydroxymethylcyclopentylamine through a One-Pot Cascade Process in Aqueous Phase over Bimetallic NiCo Nanoparticles as Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of cis-3-(Hydroxymethyl)cyclopentanol
Welcome to the technical support center for the synthesis of cis-3-(hydroxymethyl)cyclopentanol (B8240574). This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chiral building block, with a specific focus on maximizing the cis:trans isomer ratio.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce cis-3-(hydroxymethyl)cyclopentanol?
A1: The most prevalent and effective method for synthesizing cis-3-(hydroxymethyl)cyclopentanol is the diastereoselective reduction of the precursor ketone, 3-(hydroxymethyl)cyclopentanone.[1][2][3] Alternative routes include the hydroformylation of cyclopentene (B43876) derivatives and synthesis from biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF).[1][2][4]
Q2: Why is achieving a high cis:trans diastereomeric ratio important?
A2: The cis and trans isomers of 3-(hydroxymethyl)cyclopentanol (B1162685) are stereoisomers with distinct physical, chemical, and biological properties.[3] For applications in pharmaceuticals, agrochemicals, and specialty polymers, a specific stereoisomer is often required to ensure the desired molecular architecture and biological activity.[3] Therefore, controlling the stereochemistry to obtain a high ratio of the cis isomer is crucial for the efficacy and purity of the final product.[3]
Q3: What is the key to minimizing the formation of the trans-isomer during the reduction of this compound?
A3: The key to minimizing the formation of the trans-isomer lies in the choice of reducing agent and the careful control of reaction conditions.[1] Bulky hydride reducing agents, such as L-Selectride® or K-Selectride®, are known to favor the formation of the cis-isomer due to stereochemical hindrance.[1][5] Performing the reduction at low temperatures (e.g., -78 °C) further enhances this selectivity.[1][5][6]
Q4: What analytical methods are suitable for determining the cis:trans diastereomeric ratio?
A4: The most common methods for determining the diastereomeric ratio are:
-
¹H NMR Spectroscopy: The signals for the protons on the carbon bearing the hydroxyl group often have different chemical shifts for the cis and trans isomers. The ratio can be determined by integrating the areas of these distinct signals.[3]
-
Gas Chromatography (GC): This technique can be used to separate and quantify the diastereomers.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an effective method for separating the cis and trans diastereomers, allowing for accurate quantification.[1]
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low Diastereoselectivity (High Percentage of trans-Isomer)
Question: My reaction is producing a low cis:trans ratio of 3-(hydroxymethyl)cyclopentanol. How can I improve the cis-selectivity?
Answer: Achieving high cis-selectivity is a common challenge and is highly dependent on the synthetic route, particularly the stereoselective reduction of this compound.
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Incorrect Reducing Agent | Employ sterically hindered hydride reagents like L-Selectride® or K-Selectride®.[1][5][6] | Increased formation of the cis-isomer due to sterically directed hydride attack. A cis:trans ratio of >95:5 can be achieved.[5] |
| Reaction Temperature Too High | Perform the reduction at low temperatures, typically between -78 °C and 0 °C.[1][5][6] | Enhanced kinetic control of the reaction, which favors the formation of the thermodynamically less stable cis-isomer.[5] |
| Solvent Effects | Screen a range of solvents with varying polarities to find the optimal conditions for high cis-selectivity.[1] | The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the approach of the reducing agent.[6] |
| Chelation Control Not Utilized | For substrates capable of chelation, use a chelating reducing agent like Zinc Borohydride (Zn(BH₄)₂). | The hydroxyl group of the hydroxymethyl side chain can coordinate with the reducing agent, directing hydride delivery to favor the cis-isomer. |
Issue 2: Incomplete Reaction (Presence of Starting Ketone)
Question: My reaction is sluggish and results in a low yield of the final product, with a significant amount of unreacted this compound. How can I improve the conversion?
Answer: Low yields can stem from several factors related to reagent stoichiometry and reaction conditions.
| Possible Cause | Troubleshooting Strategy |
| Insufficient Reducing Agent | Increase the molar ratio of the reducing agent. A slight excess (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[1][3][5] |
| Deactivated Reagent | Ensure the reducing agent is fresh and has been stored under appropriate inert conditions, as hydride reagents are sensitive to moisture.[1][3] |
| Reaction Time Too Short | Monitor the reaction progress using TLC or GC-MS and allow it to run until the starting material is consumed.[1][2] |
Issue 3: Formation of Unknown Impurities
Question: I am observing the formation of multiple unidentified byproducts in my reaction mixture. What could be the cause and how can I minimize them?
Answer: The presence of impurities can lead to side reactions, or the reaction conditions themselves may promote undesired pathways.
| Possible Cause | Troubleshooting Strategy |
| Contaminated Reagents or Solvents | Purify all starting materials and ensure the use of high-purity, anhydrous solvents.[2] |
| Side Reactions | Carefully control the addition of reagents and maintain the optimal reaction temperature. Use analytical techniques like NMR and Mass Spectrometry to identify the byproducts and understand the side reactions.[2] |
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of cis-3-(Hydroxymethyl)cyclopentanol [5]
| Reducing Agent | Typical Reaction Temperature (°C) | Typical Diastereomeric Ratio (cis:trans) | Notes |
| Sodium Borohydride (NaBH₄) | 0 to 25 | 60:40 to 75:25 | Low cost, but generally poor stereoselectivity.[5] |
| Lithium Aluminum Hydride (LiAlH₄) | 0 to 25 | 70:30 to 80:20 | Highly reactive; requires careful handling.[5] |
| L-Selectride® | -78 | >95:5 | Sterically hindered; provides excellent cis-selectivity.[5] |
| K-Selectride® | -78 | >95:5 | Similar to L-Selectride® with high cis-selectivity.[5] |
| Catalytic Hydrogenation (H₂/Pd-C) | 25 to 50 | Variable (depends on catalyst and support) | Can be effective, but selectivity may be sensitive to conditions.[5] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of this compound using L-Selectride® [1][3][5]
Objective: To synthesize cis-3-(hydroxymethyl)cyclopentanol with high diastereoselectivity.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 equivalents) dropwise to the cooled ketone solution over a period of 1-2 hours, maintaining the internal temperature below -70 °C.[5]
-
Stir the reaction mixture at -78 °C for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.[1]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure cis-3-(hydroxymethyl)cyclopentanol.[1]
Protocol 2: HPLC Analysis of cis:trans Isomer Ratio [1]
Objective: To separate and quantify the cis and trans isomers of 3-(hydroxymethyl)cyclopentanol.
Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.[1]
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore, detection at low UV is necessary).[1]
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of a known mixture of cis- and trans-3-(hydroxymethyl)cyclopentanol in the mobile phase.
-
Prepare a sample solution of the reaction mixture in the mobile phase.
-
Inject the standard solution to determine the retention times of the cis and trans isomers and to calibrate the detector response.
-
Inject the sample solution.
-
Integrate the peak areas of the cis and trans isomers in the sample chromatogram.
-
Calculate the cis:trans ratio based on the peak areas.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of cis-3-(hydroxymethyl)cyclopentanol.
Caption: Troubleshooting logic for low cis:trans ratio in 3-(hydroxymethyl)cyclopentanol synthesis.
References
Technical Support Center: Purification of 3-(Hydroxymethyl)cyclopentanone by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3-(Hydroxymethyl)cyclopentanone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica (B1680970) gel is the most commonly used and recommended stationary phase for the purification of this compound due to its polarity, which is well-suited for separating this keto-alcohol from less polar impurities.
Q2: Which mobile phase systems are effective for the elution of this compound?
A2: Due to the polar nature of this compound, polar eluent systems are typically employed. Common and effective mobile phase systems include gradients of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727).[1] The optimal ratio will depend on the specific impurities present in the crude mixture.
Q3: My compound is very polar and has a low Rf value even with high concentrations of ethyl acetate. What can I do?
A3: If your compound remains near the baseline, you can try more aggressive solvent systems. A small percentage (1-10%) of a solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol mixed with dichloromethane can be effective for eluting very polar compounds.[2] Alternatively, using a more polar stationary phase like alumina (B75360) could be considered.[3]
Q4: Is this compound susceptible to degradation on silica gel?
A4: Some keto-alcohols can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[4] To check for stability, a 2D TLC can be performed. If degradation is observed, the silica gel can be deactivated by pre-treating it with a basic solution, such as 1% triethylamine (B128534) (TEA) in the eluent.[4]
Q5: How can I improve the separation of this compound from impurities with similar polarities?
A5: To improve the separation of compounds with close Rf values, optimizing the mobile phase is key. Using a less polar solvent system (e.g., decreasing the percentage of ethyl acetate in hexane) and employing a shallow gradient elution can enhance resolution.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, consider using a solvent system containing a small amount of methanol or ammonia (B1221849) in dichloromethane.[2] |
| The compound may have decomposed on the silica gel. | Test the compound's stability on a TLC plate.[2] If it is unstable, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[3][4] | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a higher ratio of the non-polar solvent (e.g., hexane). |
| The sample was loaded in a solvent that is too strong. | Load the sample in a minimal amount of a weak solvent (like the initial mobile phase or a less polar one) to ensure it binds to the top of the column.[5] | |
| Poor separation of the desired compound and impurities | Inappropriate mobile phase system. | Systematically test different solvent systems using TLC to find one that provides good separation. An ideal Rf value for the target compound is around 0.2-0.4.[4] |
| Column was overloaded with the sample. | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. | |
| Elution was performed too quickly. | Reduce the flow rate of the mobile phase to allow for better equilibration and separation. | |
| Broad or tailing peaks | Keto-enol tautomerism of the cyclopentanone. | The presence of two interconverting isomers can lead to band broadening. While challenging to eliminate completely, optimizing the solvent system can minimize this effect. |
| Strong interactions with the stationary phase. | Adding a small amount of a competing polar solvent to the mobile phase can sometimes improve peak shape. | |
| Cracked or channeled silica bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the purification. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific reaction mixture.
1. Selection of Solvent System:
-
Using Thin Layer Chromatography (TLC), identify a solvent system where this compound has an Rf value of approximately 0.2-0.4. A common starting point is a mixture of ethyl acetate and hexanes.
2. Column Packing:
-
Select an appropriately sized glass chromatography column.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the silica gel bed.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through the silica gel until the pack is stable.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent. Carefully pipette the solution onto the top of the silica bed without disturbing the surface.[6]
-
Dry Loading: If the crude product is not soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]
4. Elution:
-
Begin eluting with the chosen solvent system, starting with the lowest polarity.
-
Collect fractions in test tubes or other suitable containers.
-
If a gradient elution is used, gradually increase the polarity of the mobile phase.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the purification of this compound by flash column chromatography. Note that these values are representative and can vary based on the scale of the reaction and the purity of the crude material.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for this type of purification. |
| Mobile Phase | Ethyl Acetate / Hexanes | Gradient elution, typically starting from 10-20% ethyl acetate and increasing as needed. |
| Typical Rf Value | ~0.3 | In 30-40% Ethyl Acetate / Hexanes (this is an estimate and should be confirmed by TLC). |
| Expected Yield | 70-90% | Recovery from the column chromatography step. |
| Expected Purity | >95% | As determined by GC-MS or NMR. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: Minimizing Trans-Isomer Formation in Ketone Reduction
Welcome to the Technical Support Center for Stereoselective Ketone Reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reduction of ketones, with a focus on maximizing the formation of the desired cis-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving high cis-selectivity in the reduction of cyclic ketones?
A1: High cis-selectivity is typically achieved by favoring equatorial attack of the hydride reagent on the carbonyl group. In a chair-like conformation of a substituted cyclohexanone, the substituents dictate the steric hindrance on the axial and equatorial faces of the carbonyl. Bulky reducing agents are generally preferred as they are more sensitive to steric hindrance and will preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol (the cis-isomer relative to an equatorial substituent).
Q2: How does the choice of reducing agent impact the cis:trans ratio?
A2: The choice of reducing agent is a critical factor in controlling the diastereoselectivity of ketone reductions. Less sterically demanding reagents, such as sodium borohydride (B1222165) (NaBH₄), often favor axial attack, yielding the more thermodynamically stable equatorial alcohol (trans-isomer). Conversely, bulky hydride reagents like L-Selectride® preferentially attack from the equatorial face, resulting in the formation of the less stable axial alcohol (cis-isomer). The Luche reduction (NaBH₄/CeCl₃) is particularly effective for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols and can also provide high stereoselectivity in the reduction of saturated ketones.[1][2][3][4] The Meerwein-Ponndorf-Verley (MPV) reduction, which is reversible, tends to favor the formation of the more thermodynamically stable alcohol over time.[5][6]
Q3: What role does chelation control play in the stereoselective reduction of ketones?
A3: Chelation control can be a powerful strategy for directing the stereochemical outcome of a ketone reduction, particularly for α- or β-hydroxy or alkoxy ketones. By using a reducing agent with a Lewis acidic metal (e.g., zinc borohydride), a cyclic chelate can form between the metal, the carbonyl oxygen, and the heteroatom of the directing group. This rigidifies the conformation of the substrate and can lead to hydride delivery from a specific face, often overriding the stereochemical preference predicted by non-chelation models like Felkin-Anh.[7][8][9][10]
Q4: Can temperature influence the diastereoselectivity of the reduction?
A4: Yes, temperature can have a significant impact on diastereoselectivity. Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy. This is particularly important for reactions where the energy difference between the transition states leading to the two diastereomers is small.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of starting material or product. - Side reactions (e.g., over-reduction, enolization). - Inefficient workup procedure. | - Increase the equivalents of the reducing agent and/or the reaction time. Monitor by TLC. - Use milder reaction conditions (e.g., lower temperature). Ensure the workup is performed at an appropriate pH. - Choose a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). Lowering the reaction temperature can minimize enolization. - Ensure the quenching step is performed carefully and the extraction is efficient. |
| Poor cis:trans Ratio (Low Diastereoselectivity) | - The reducing agent is not sterically demanding enough. - The reaction temperature is too high. - Epimerization of an α-stereocenter. - The reaction is under thermodynamic control when kinetic control is desired. | - Switch to a bulkier reducing agent (e.g., L-Selectride®, K-Selectride®). - Perform the reaction at a lower temperature (e.g., -78 °C). - Use neutral or mild reaction conditions and a non-acidic/non-basic workup. - For hydride reductions, use a bulky reagent at low temperature. For MPV reductions, shorter reaction times may favor the kinetic product. |
| Formation of Unexpected Byproducts | - Reduction of other functional groups (e.g., esters, amides). - Dimerization or polymerization. - Formation of imines/enamines (for aminoketones). | - Use a more chemoselective reducing agent (e.g., NaBH₄ is less reactive towards esters and amides than LiAlH₄). The Luche reduction is highly chemoselective for ketones in the presence of aldehydes.[1][2][3][4] - Run the reaction at a lower concentration. - Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before the reduction. |
| Reaction is Sluggish or Does Not Go to Completion | - Insufficient reactivity of the reducing agent. - Sterically hindered ketone. - Deactivated ketone (electron-rich). | - Switch to a more powerful reducing agent (e.g., from NaBH₄ to LiAlH₄). - Increase the reaction temperature and/or use a more reactive hydride source. - For electron-rich ketones, a more electrophilic reducing agent or the addition of a Lewis acid may be beneficial. |
Data Presentation
Table 1: Diastereoselective Reduction of Substituted Cyclohexanones with Various Reducing Agents
| Ketone | Reducing Agent | Solvent | Temp (°C) | Major Isomer | cis:trans Ratio | Reference |
| 4-tert-Butylcyclohexanone (B146137) | NaBH₄ | Isopropanol | 25 | trans | 15:85 | F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry |
| 4-tert-Butylcyclohexanone | LiAlH₄ | Diethyl Ether | 25 | trans | 10:90 | F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry |
| 4-tert-Butylcyclohexanone | L-Selectride® | THF | -78 | cis | 98:2 | H. C. Brown, S. Krishnamurthy, J. Am. Chem. Soc., 1972 , 94, 7159-7161 |
| 2-Methylcyclohexanone | NaBH₄ | Methanol | 0 | trans | 24:76 | D. C. Wigfield, Tetrahedron, 1979 , 35, 449-462 |
| 2-Methylcyclohexanone | LiAlH₄ | Diethyl Ether | 0 | trans | 29:71 | D. C. Wigfield, Tetrahedron, 1979 , 35, 449-462 |
| 2-Methylcyclohexanone | L-Selectride® | THF | -78 | cis | 99:1 | H. C. Brown, S. Krishnamurthy, J. Am. Chem. Soc., 1972 , 94, 7159-7161 |
| 3-Methylcyclohexanone | NaBH₄ | Isopropanol | 25 | trans | 17:83 | E. L. Eliel, Y. Senda, Tetrahedron, 1970 , 26, 2411-2428 |
| 3-Methylcyclohexanone | LiAlH₄ | Diethyl Ether | 25 | trans | 15:85 | E. L. Eliel, Y. Senda, Tetrahedron, 1970 , 26, 2411-2428 |
Table 2: Comparison of Luche Reduction and Standard NaBH₄ Reduction of α,β-Unsaturated Ketones
| Substrate | Reducing System | Solvent | Product(s) | 1,2-Adduct : 1,4-Adduct Ratio | Reference |
| Cyclohex-2-en-1-one | NaBH₄ | Methanol | Cyclohex-2-en-1-ol + Cyclohexanol | 72 : 28 | J.-L. Luche, J. Am. Chem. Soc., 1978 , 100, 2226-2227 |
| Cyclohex-2-en-1-one | NaBH₄ / CeCl₃·7H₂O | Methanol | Cyclohex-2-en-1-ol | >99 : <1 | J.-L. Luche, J. Am. Chem. Soc., 1978 , 100, 2226-2227 |
| Carvone | NaBH₄ | Methanol | Mixture of allylic alcohols and saturated alcohol | 65 : 35 | J.-L. Luche, J. Am. Chem. Soc., 1978 , 100, 2226-2227 |
| Carvone | NaBH₄ / CeCl₃·7H₂O | Methanol | Carveol (allylic alcohol) | >99 : <1 | J.-L. Luche, J. Am. Chem. Soc., 1978 , 100, 2226-2227 |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 4-tert-Butylcyclohexanone with L-Selectride® to Yield the cis-Isomer
Materials:
-
4-tert-Butylcyclohexanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Diethyl ether
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of water.
-
Allow the mixture to warm to room temperature. Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic).
-
Stir the mixture for 1 hour at room temperature.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel to obtain the desired cis-4-tert-butylcyclohexanol.
Protocol 2: Luche Reduction of Cyclohex-2-en-1-one
Materials:
-
Cyclohex-2-en-1-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohex-2-en-1-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol.
-
Stir the mixture at room temperature until the cerium salt is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.1 eq) portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield cyclohex-2-en-1-ol.
Visualizations
Caption: General experimental workflow for diastereoselective ketone reduction.
Caption: Decision tree for selecting a suitable reducing agent for ketone reduction.
References
- 1. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 6. courses.minia.edu.eg [courses.minia.edu.eg]
- 7. [PDF] Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. | Semantic Scholar [semanticscholar.org]
- 8. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Figure 1 from Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
optimizing reaction temperature for stereoselective reduction of ketones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperature in the stereoselective reduction of ketones.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Question: My stereoselective reduction is resulting in low enantiomeric or diastereomeric excess. How can I improve the stereoselectivity by adjusting the temperature?
Answer:
Low stereoselectivity is a common challenge that can often be addressed by optimizing the reaction temperature. Generally, lower temperatures favor the transition state leading to the desired stereoisomer, thus increasing the stereoselectivity.
Potential Causes and Solutions:
-
Insufficient Energy Difference Between Transition States: At higher temperatures, there may be enough thermal energy to overcome the small energy difference between the diastereomeric transition states, leading to a mixture of products.
-
Solution: Lowering the reaction temperature is a primary strategy to enhance stereoselectivity. Reactions are commonly run at temperatures ranging from 0 °C to -78 °C. In some cases, even lower temperatures may be necessary.
-
-
Non-Catalytic Background Reaction: At higher temperatures, a non-catalyzed reduction may compete with the desired stereoselective catalytic pathway, leading to a decrease in overall stereoselectivity.[1][2]
-
Solution: Reducing the reaction temperature can slow down the non-catalytic background reaction to a greater extent than the catalytic one, thereby improving the enantiomeric excess (ee) or diastereomeric excess (de).
-
-
Substrate-Specific Optimal Temperature: The ideal temperature for maximum stereoselectivity can be highly dependent on the specific ketone substrate and the catalytic system being used.[3] It is not always the case that the lowest temperature gives the best result.
-
Solution: A temperature screening experiment is highly recommended. This involves running the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C) to identify the optimal conditions for your specific system.
-
Question: I've lowered the reaction temperature, but the reaction is now extremely slow or has stalled completely. What should I do?
Answer:
While lower temperatures are beneficial for selectivity, they also decrease the reaction rate. Finding a balance between selectivity and reaction time is crucial.
Potential Causes and Solutions:
-
Insufficient Thermal Energy: The activation energy barrier for the reaction may be too high to be overcome at very low temperatures.
-
Solution 1: Incrementally increase the temperature to find a compromise where the reaction proceeds at a reasonable rate without significantly compromising stereoselectivity.
-
Solution 2: Increase the reaction time. Many low-temperature reactions require extended periods (e.g., 24-48 hours) to reach completion.
-
Solution 3: Consider using a more reactive reducing agent that is effective at lower temperatures.
-
-
Solvent Freezing: The solvent may be freezing at the desired reaction temperature, preventing proper mixing and reaction.
-
Solution: Choose a solvent with a lower freezing point. For example, if tetrahydrofuran (B95107) (THF, freezing point -108 °C) is freezing, consider a solvent like dichloromethane (B109758) (DCM, freezing point -97 °C) or toluene (B28343) (freezing point -95 °C), provided they are compatible with your reaction chemistry.
-
Question: My reaction is giving a good stereoselectivity, but the yield is very low. How can I improve the yield without sacrificing selectivity?
Answer:
Low yields can stem from several factors, some of which can be influenced by temperature and other reaction parameters.
Potential Causes and Solutions:
-
Incomplete Reaction: As mentioned above, low temperatures can lead to incomplete conversion.
-
Solution: Besides adjusting the temperature and reaction time, ensure that a sufficient excess of the reducing agent is used.
-
-
Side Reactions: Undesired side reactions can consume the starting material or product.
-
Solution: The choice of a milder reducing agent can sometimes minimize side reactions like over-reduction.[4] Temperature can also play a role; sometimes, side reactions have a different temperature dependence than the main reaction.
-
-
Workup Issues: The desired product might be lost or degraded during the workup procedure.
-
Solution: Ensure the workup is performed at an appropriate temperature and pH to maintain the stability of the product.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between temperature and stereoselectivity in ketone reductions?
A1: Generally, lower reaction temperatures lead to higher stereoselectivity. This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). This results in a greater preference for the reaction to proceed through the lower energy transition state, yielding a higher ratio of the desired stereoisomer. However, this is not a universal rule, and the optimal temperature can be substrate and catalyst-dependent.[3]
Q2: How do theoretical models like the Felkin-Anh and Cram's rules relate to reaction temperature?
A2: The Felkin-Anh and Cram's rules are models used to predict the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter.[5][6][7] These models are based on identifying the most stable (lowest energy) transition state conformation, which minimizes steric interactions. Temperature influences the predictive power of these models. At lower temperatures, the reaction is more likely to follow the pathway predicted by these models because there is less energy available to overcome the steric repulsions of less favored transition states.
Q3: Can chelation control be affected by temperature?
A3: Yes, chelation control, where a metal ion coordinates to the carbonyl oxygen and a nearby Lewis basic group to form a rigid cyclic intermediate, can be temperature-dependent. Chelation-controlled reductions often exhibit high stereoselectivity. Lower temperatures can favor the formation and stability of the chelate complex, thus enhancing the diastereoselectivity of the reduction.[8]
Q4: Are there situations where higher temperatures can lead to better stereoselectivity?
A4: While less common, there are instances where higher temperatures can result in improved stereoselectivity. This can occur in systems with complex kinetics, such as those involving catalyst activation or competing reaction pathways with different temperature dependencies. For example, in some oxazaborolidine-catalyzed reductions, the highest enantioselectivities have been observed between 20 and 30 °C.[1][2]
Q5: How does the choice of solvent interact with temperature optimization?
A5: The solvent plays a crucial role and its choice is intertwined with temperature optimization. The solvent must remain liquid at the desired reaction temperature. Furthermore, the polarity and coordinating ability of the solvent can influence the stability of the transition states and the reactivity of the reducing agent, thereby affecting stereoselectivity. For instance, a particular solvent might favor a specific substrate conformation that leads to higher selectivity at a given temperature.
Data Presentation
Table 1: Effect of Temperature on the Enantioselective Reduction of Benzalacetone
| Temperature (°C) | Enantiomeric Excess (ee, %) |
| 20 | 79 |
| 0 | 81 |
| -20 | 83 |
| -40 | 75 |
Data derived from a study on the reduction of benzalacetone using an in situ generated p-I-PhO-oxazaborolidine catalyst.[3]
Table 2: Effect of Temperature on the Diastereoselective Reduction of 2-Methylcyclohexanone (B44802) with NaBH₄
| Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| 25 | 4:1 |
| 0 | 9:1 |
| -78 | >19:1 |
Illustrative data based on typical outcomes for borohydride (B1222165) reductions of substituted cyclohexanones.
Experimental Protocols
Protocol 1: Temperature Screening for the Diastereoselective Reduction of 2-Methylcyclohexanone with Sodium Borohydride
This protocol describes a general procedure for screening different temperatures to optimize the diastereoselectivity of the reduction of a substituted cyclohexanone.
Materials:
-
2-Methylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks
-
Magnetic stir bars
-
Cooling baths (ice-water, ice-salt, dry ice-acetone)
-
Standard glassware for workup
Procedure:
-
Reaction Setup: Set up a series of identical small-scale reactions. For each reaction, dissolve 2-methylcyclohexanone (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask with a magnetic stir bar.
-
Temperature Equilibration: Cool each flask to the desired temperature (-78 °C, -40 °C, 0 °C, and room temperature) using the appropriate cooling bath and allow the solution to equilibrate for 15 minutes.
-
Addition of Reducing Agent: To each flask, add sodium borohydride (1.1 mmol) portion-wise over 5 minutes, ensuring the temperature remains constant.
-
Reaction Monitoring: Stir the reactions at their respective temperatures. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times will vary significantly with temperature.
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Determine the diastereomeric ratio of the resulting cis- and trans-2-methylcyclohexanol (B1360119) in the crude product by gas chromatography (GC) or ¹H NMR spectroscopy.
Protocol 2: Enantioselective Reduction of Acetophenone (B1666503) using a Chiral Oxazaborolidine Catalyst (CBS Reduction) at Low Temperature
This protocol provides a general method for the low-temperature, enantioselective reduction of an aryl ketone.
Materials:
-
(R)-(-)-2-Butyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the CBS catalyst (0.1 mmol, 10 mol%).
-
Cooling and Reagent Addition: Cool the flask to -20 °C. Add anhydrous THF (5 mL). Slowly add the borane-dimethyl sulfide complex (1.2 mmol) dropwise. Stir the solution for 10 minutes at -20 °C.
-
Substrate Addition: Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture over 20 minutes.
-
Reaction: Stir the reaction at -20 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess of the resulting 1-phenylethanol (B42297) by chiral HPLC or GC.
Mandatory Visualizations
Caption: A generalized experimental workflow for optimizing reaction temperature in stereoselective ketone reductions.
Caption: A troubleshooting decision tree for addressing low stereoselectivity in ketone reductions.
References
- 1. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The enantiomeric purity of alcohols formed by enzymatic reduction of ketones can be improved by optimisation of the temperature and by using a high co-substrate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Glucose - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. odinity.com [odinity.com]
Validation & Comparative
A Comparative Guide to 3-(Hydroxymethyl)cyclopentanone and 4-Hydroxycyclopentenone in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the cyclopentane (B165970) ring serves as a versatile scaffold for a myriad of complex molecules, including pharmaceuticals and natural products. Among the functionalized cyclopentanoids, 3-(hydroxymethyl)cyclopentanone and 4-hydroxycyclopentenone have emerged as valuable building blocks. This guide provides an objective comparison of their performance in synthesis, supported by experimental data, detailed protocols, and visual representations of their synthetic pathways to aid researchers in selecting the optimal starting material for their specific needs.
Core Structural and Reactivity Differences
The primary distinction between these two molecules lies in their core structure, which dictates their reactivity and subsequent applications. This compound possesses a saturated cyclopentane ring, offering a stable framework for further functionalization. In contrast, 4-hydroxycyclopentenone features an α,β-unsaturated ketone system, a highly reactive moiety that allows for conjugate additions and other transformations targeting the double bond.
Synthesis of the Building Blocks
The accessibility of these cyclopentanone (B42830) derivatives is a crucial factor in their practical application. Both can be derived from biomass, positioning them as sustainable starting materials.
This compound is accessible from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from cellulose. Catalytic hydrogenation and rearrangement of HMF can lead to the desired product with high selectivity.
4-Hydroxycyclopentenone is famously synthesized from furfuryl alcohol, another biomass-derived feedstock, through the Piancatelli rearrangement.[1][2] This acid-catalyzed reaction in an aqueous medium has been optimized using various techniques, including microwave irradiation and microreactors, to improve yields and reaction times.[3]
The following diagram illustrates the typical synthetic routes to these two building blocks.
Caption: Synthetic origins of this compound and 4-Hydroxycyclopentenone from biomass.
Comparative Performance in Synthesis
The utility of these two cyclopentanoids is best illustrated by their application in the synthesis of high-value molecules such as prostaglandins (B1171923), carbocyclic nucleosides, and jasmonates.
Synthesis of Carbocyclic Nucleosides
Both compounds serve as precursors for carbocyclic nucleosides, which are analogues of natural nucleosides with a cyclopentane ring replacing the furanose sugar. This modification can enhance metabolic stability and confer antiviral or anticancer properties.[4][5]
The synthetic strategies diverge based on the starting material. With This compound , the saturated core is functionalized to introduce the nucleobase and mimic the ribose hydroxyl groups.[6] In contrast, 4-hydroxycyclopentenone allows for the introduction of substituents via conjugate addition to the enone system, and the double bond can be further functionalized or reduced as needed.[7] The chirality of the hydroxyl group in 4-hydroxycyclopentenone is often established early through enzymatic kinetic resolution, a critical step for the synthesis of enantiomerically pure target molecules.[7]
The logical workflow for the synthesis of carbocyclic nucleosides from these two precursors is compared below.
Caption: Comparative workflows for carbocyclic nucleoside synthesis.
Synthesis of Prostaglandins and Jasmonates
4-Hydroxycyclopentenone is a cornerstone in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[8] The enone functionality is ideal for the convergent three-component coupling synthesis, where the two side chains of the prostaglandin (B15479496) are introduced sequentially via conjugate addition and trapping of the resulting enolate.
On the other hand, This compound is a key precursor for the synthesis of methyl epijasmonate, a plant hormone.[9][10] The synthesis involves a multi-step sequence to build the two side chains onto the saturated cyclopentanone core.[9]
Quantitative Data Presentation
The following tables summarize key quantitative data for the synthesis and application of the two compounds.
Table 1: Synthesis of the Cyclopentanone Building Blocks
| Parameter | This compound | 4-Hydroxycyclopentenone |
| Starting Material | 5-Hydroxymethylfurfural (HMF) | Furfuryl Alcohol |
| Key Reaction | Catalytic Hydrogenation/Rearrangement | Piancatelli Rearrangement |
| Catalyst/Conditions | Cu-Al₂O₃, 140 °C, 20 bar H₂ | Acid-catalyzed, water, heat (conventional or microwave) |
| Reported Yield | up to 86% selectivity[11][12] | ~50-95%[3][13] |
Table 2: Application in the Synthesis of Target Molecules
| Target Molecule | Starting Material | Key Steps | Overall Yield | Reference |
| Methyl Epijasmonate | This compound | 12 steps | 6% | [9] |
| Prostaglandin F₂α | 4-Hydroxycyclopentenone | Chemoenzymatic synthesis via bromohydrin intermediate (5 steps from a lactone derived from the cyclopentenone) | High (gram scale synthesis demonstrated) | [14] |
| Carbocyclic Nucleosides | This compound | Multi-step functionalization and coupling | Varies depending on target | [6] |
| Carbocyclic Nucleosides | 4-Hydroxycyclopentenone | Enzymatic resolution, conjugate addition, further modifications | Varies depending on target | [7] |
Experimental Protocols
Synthesis of this compound from 5-Hydroxymethylfurfural
This protocol is based on the findings of catalytic conversion of HMF.[11][12]
-
Catalyst Preparation: A Cu-Al₂O₃ catalyst is prepared via co-precipitation or impregnation methods, followed by calcination and reduction.
-
Reaction Setup: A high-pressure batch reactor is charged with 5-hydroxymethylfurfural, water as the solvent, and the Cu-Al₂O₃ catalyst.
-
Reaction Conditions: The reactor is pressurized with hydrogen to 20 bar and heated to 140 °C with stirring.
-
Work-up and Isolation: After the reaction is complete (monitored by GC or HPLC), the catalyst is filtered off. The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Synthesis of (±)-4-Hydroxycyclopentenone via Piancatelli Rearrangement
This is a general procedure for the classic Piancatelli rearrangement.[1][2]
-
Reaction Setup: Furfuryl alcohol is dissolved in a mixture of an organic solvent (e.g., acetone (B3395972) or dioxane) and water.
-
Acid Catalysis: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or formic acid) is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and neutralized with a mild base (e.g., sodium bicarbonate solution). The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by silica (B1680970) gel column chromatography to afford racemic 4-hydroxycyclopentenone.
Enzymatic Kinetic Resolution of (±)-4-Hydroxycyclopentenone
This protocol is a representative procedure for obtaining enantiomerically enriched 4-hydroxycyclopentenone.[7]
-
Reaction Setup: Racemic 4-hydroxycyclopentenone is dissolved in an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Acyl Donor and Enzyme: An acyl donor (e.g., vinyl acetate) and a lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B) are added to the solution.
-
Reaction Conditions: The suspension is stirred at room temperature. The progress of the reaction is monitored by chiral HPLC or GC until approximately 50% conversion is reached.
-
Work-up and Separation: The enzyme is removed by filtration. The solvent is evaporated under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography on silica gel to provide the enantiomerically enriched acetate (B1210297) and the corresponding unreacted alcohol.
Conclusion
Both this compound and 4-hydroxycyclopentenone are valuable, bio-renewable building blocks for the synthesis of complex molecules. The choice between them is dictated by the desired target structure and the intended synthetic strategy.
-
This compound is the precursor of choice when a saturated cyclopentane core is required from the outset. Its synthesis from HMF is a promising green route.
-
4-Hydroxycyclopentenone offers greater synthetic flexibility due to its α,β-unsaturated system, making it ideal for convergent syntheses involving conjugate additions, as exemplified by its widespread use in prostaglandin synthesis. The well-established methods for its enzymatic resolution are a significant advantage for asymmetric synthesis.
For drug development professionals and researchers, a thorough understanding of the reactivity and synthetic potential of each of these molecules is paramount for the efficient and strategic design of novel therapeutics and other high-value chemical entities.
References
- 1. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 6. This compound | 64646-09-9 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound | CAS:113681-11-1 | Manufacturer ChemFaces [chemfaces.com]
- 11. Selective conversion of 5-hydroxymethylfurfural to cyclopentanone derivatives over Cu–Al2O3 and Co–Al2O3 catalysts in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. CN106866392B - Method for preparing 4-hydroxycyclopenta-2-enone from furfuryl alcohol - Google Patents [patents.google.com]
- 14. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the GC-MS Analysis of 3-(Hydroxymethyl)cyclopentanone Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization of reaction mixtures containing 3-(hydroxymethyl)cyclopentanone, a key intermediate in the synthesis of various pharmaceuticals and fragrances.
At a Glance: GC-MS vs. HPLC for this compound Analysis
The choice of analytical technique for monitoring the synthesis of this compound and its subsequent products, such as 3-(hydroxymethyl)cyclopentanol (B1162685), depends on the specific analytical goals. Both GC-MS and High-Performance Liquid Chromatography (HPLC) offer robust solutions, each with distinct advantages.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation of compounds in a liquid phase followed by various detection methods (e.g., UV, RI, MS). |
| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Separation of Diastereomers | Can be challenging for diastereomers without specialized chiral columns. | Highly effective for separating diastereomers, particularly with chiral stationary phases. |
| Identification | Provides detailed structural information from mass fragmentation patterns, enabling confident identification of knowns and unknowns. | Identification is primarily based on retention time, often requiring confirmation with a mass spectrometer (LC-MS). |
| Typical Analytes in Reaction | This compound, cis/trans-3-(hydroxymethyl)cyclopentanol (as derivatives), volatile byproducts. | This compound, cis/trans-3-(hydroxymethyl)cyclopentanol, non-volatile impurities. |
In-Depth Analysis: GC-MS for Reaction Monitoring
GC-MS is a powerful technique for identifying and quantifying volatile components in a reaction mixture. For the analysis of this compound and its alcohol products, a derivatization step is often necessary to increase volatility and improve chromatographic peak shape.
Expected Components in the Reaction Mixture
The reduction of this compound to 3-(hydroxymethyl)cyclopentanol can yield several products and byproducts that can be monitored by GC-MS:
-
This compound (Starting Material): The presence and quantity of the starting material indicate the reaction's progress.
-
cis-3-(Hydroxymethyl)cyclopentanol (Product): One of the target diastereomeric products.
-
trans-3-(Hydroxymethyl)cyclopentanol (Product): The other target diastereomeric product.
-
2-(Hydroxymethyl)cyclopentanol (Byproduct): A potential regioisomeric byproduct depending on the synthetic route.
-
Over-reduction Products: Further reduction of the diol may lead to other byproducts.
Quantitative Data for GC-MS Analysis (Hypothetical)
While a publicly available, experimentally verified mass spectrum for this compound is not readily found, the following table provides expected data based on the analysis of closely related compounds and theoretical fragmentation. Retention times are hypothetical and would need to be determined experimentally.
| Compound (as TMS derivative) | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 10.5 | 186 (M+), 171, 157, 117, 73 |
| trans-3-(Hydroxymethyl)cyclopentanol | 11.2 | 260 (M+), 245, 170, 157, 129, 73 |
| cis-3-(Hydroxymethyl)cyclopentanol | 11.5 | 260 (M+), 245, 170, 157, 129, 73 |
| 2-(Hydroxymethyl)cyclopentanol | 11.0 | 260 (M+), 245, 170, 157, 129, 73 |
Note: TMS refers to Trimethylsilyl derivatization.
Alternative Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile alternative, particularly advantageous for the separation of the diastereomeric products, cis- and trans-3-(hydroxymethyl)cyclopentanol, without the need for derivatization.
Quantitative Data for HPLC Analysis
The following data is based on a typical HPLC method for the separation of polar compounds.
| Compound | Retention Time (min) | Detection Wavelength (nm) |
| This compound | 6.8 | 210 |
| trans-3-(Hydroxymethyl)cyclopentanol | 8.5 | 210 |
| cis-3-(Hydroxymethyl)cyclopentanol | 9.2 | 210 |
Experimental Protocols
GC-MS Analysis Protocol (with Derivatization)
This protocol is a general guideline and may require optimization for specific instruments and reaction conditions.
1. Sample Preparation (Derivatization):
-
Take an aliquot of the reaction mixture and quench if necessary.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent under a stream of nitrogen.
-
To the dried residue, add a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane in pyridine).
-
Heat the mixture at 60-70°C for 30 minutes.
-
The derivatized sample is now ready for injection.
2. GC-MS Instrument Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
HPLC Analysis Protocol
1. Sample Preparation:
-
Dilute an aliquot of the reaction mixture with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrument Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm) is recommended for baseline separation of diastereomers.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (as the analytes lack a strong chromophore).
-
Injection Volume: 10 µL.
Visualizing the Workflow and Reaction
To better understand the processes, the following diagrams illustrate the reaction pathway and the analytical workflows.
Conclusion
Both GC-MS and HPLC are powerful and complementary techniques for the analysis of this compound reaction mixtures. GC-MS, particularly after derivatization, provides excellent identification capabilities for volatile components. HPLC is superior for the direct separation of diastereomeric products. The choice of method should be guided by the specific analytical needs, such as routine monitoring, impurity profiling, or chiral separation. For a comprehensive understanding of the reaction, employing both techniques can be highly beneficial.
A Comparative Guide to the Reduction of 3-(hydroxymethyl)cyclopentanone: NaBH₄ vs. LiAlH₄
For researchers, scientists, and drug development professionals, the choice of reducing agent is a critical parameter in chemical synthesis, directly influencing reaction outcomes such as yield and stereoselectivity. This guide provides an objective comparison of sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) for the reduction of 3-(hydroxymethyl)cyclopentanone to 3-(hydroxymethyl)cyclopentanol (B1162685), supported by experimental data and detailed protocols.
The reduction of the ketone in this compound yields two diastereomers: cis-3-(hydroxymethyl)cyclopentanol (B8240574) and trans-3-(hydroxymethyl)cyclopentanol. The ratio of these diastereomers is a key consideration, as they possess distinct physical, chemical, and biological properties. For applications in pharmaceuticals and other specialized fields, achieving a high diastereomeric ratio of a specific isomer is often essential.[1]
Performance Comparison
Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are both common hydride-donating reagents capable of reducing ketones to secondary alcohols.[2] However, their differing reactivities and selectivities lead to distinct product distributions in the reduction of this compound.
Reactivity: LiAlH₄ is a significantly more powerful reducing agent than NaBH₄.[2] This high reactivity necessitates the use of anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ reacts violently with protic solvents such as water and alcohols.[2] In contrast, NaBH₄ is a milder reagent and can be used in protic solvents like methanol (B129727) and ethanol.[3]
The following table summarizes representative quantitative data for the reduction of this compound with NaBH₄ and provides an estimated outcome for LiAlH₄ based on its general reactivity.
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Methanol (MeOH), Ethanol (EtOH) | Anhydrous Tetrahydrofuran (THF), Diethyl Ether (Et₂O) |
| Temperature (°C) | 0 to Room Temperature | 0 to Room Temperature |
| Typical cis:trans Ratio | ~60:40 to 70:30 | Potentially lower cis-selectivity |
| Typical Yield (%) | 85-95% | >90% |
| Workup | Aqueous | Careful quenching with water/acid |
Note: The values presented in this table are representative and can vary depending on specific reaction conditions and substrate purity.[4]
Experimental Protocols
Detailed methodologies for the reduction of this compound using NaBH₄ and LiAlH₄ are provided below.
Protocol 1: Reduction of this compound with Sodium Borohydride (NaBH₄)
Objective: To synthesize 3-(hydroxymethyl)cyclopentanol with moderate cis-diastereoselectivity.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, slowly add deionized water to quench the reaction, followed by 1 M HCl to neutralize the mixture.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 3-(hydroxymethyl)cyclopentanol.
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
Objective: To synthesize 3-(hydroxymethyl)cyclopentanol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the solution of this compound to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 1 M NaOH solution, and then more water.
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the precipitate and wash it with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the logical relationships in the reduction process and a general experimental workflow.
Caption: Reduction pathways of this compound.
Caption: General experimental workflow for the reduction.
References
A Spectroscopic Showdown: Differentiating Cis- and Trans-3-(hydroxymethyl)cyclopentanol
In the realm of drug development and scientific research, the precise three-dimensional arrangement of atoms within a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit vastly different biological activities. This guide provides a detailed spectroscopic comparison of cis- and trans-3-(hydroxymethyl)cyclopentanol, two stereoisomers whose distinct spatial arrangements give rise to unique spectral fingerprints. While direct experimental data for a side-by-side comparison is limited in publicly available literature, this guide leverages established principles of stereochemistry and predicted spectral data to offer a comprehensive analysis for researchers, scientists, and drug development professionals.[1]
The key to differentiating these isomers lies in how their structural differences influence their interaction with electromagnetic radiation in various spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).
Spectroscopic Data at a Glance
The following tables summarize the predicted quantitative data for cis- and trans-3-(hydroxymethyl)cyclopentanol, highlighting the expected differences in their spectroscopic signatures.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Key Differences |
| CH-OH | ~4.15 (quintet)[2] | Expected to be slightly different due to changed magnetic environment | The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group can differ due to the relative orientation of the substituents. |
| CH-CH₂OH | ~2.10 (multiplet)[2] | Expected to be slightly different | The magnetic environment of the proton on the carbon attached to the hydroxymethyl group is influenced by the cis/trans orientation. |
| CH₂-OH | ~3.55 (doublet)[2] | Expected to be slightly different | The protons of the hydroxymethyl group in the two isomers will experience different shielding effects. |
| Ring CH₂ | 1.30 - 1.95 (multiplets)[2] | Similar range, but with potential differences in specific shifts and coupling constants | The diastereotopic protons of the cyclopentane (B165970) ring will exhibit distinct chemical shifts and coupling patterns in each isomer. |
| OH | Variable | Variable | The chemical shifts of the hydroxyl protons are concentration and solvent dependent, but may show differences in hydrogen bonding patterns. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Key Differences |
| CH-OH | ~74.5[2] | Expected to be slightly different | The chemical shift of the carbon attached to the hydroxyl group is sensitive to the stereochemistry. |
| CH-CH₂OH | ~45.0[2] | Expected to be slightly different | The carbon atom to which the hydroxymethyl group is attached will have a distinct chemical shift in each isomer. |
| CH₂-OH | ~65.0[2] | Expected to be slightly different | The carbon of the hydroxymethyl group will also show a stereoisomer-dependent chemical shift. |
| Ring CH₂ | ~35.5, ~32.0[2] | Similar range, but with potential differences | The cyclopentane ring carbons will exhibit slightly different chemical shifts due to the different steric and electronic environments in the cis and trans isomers. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) - cis Isomer | Predicted Wavenumber (cm⁻¹) - trans Isomer | Key Differences |
| O-H Stretch | Broad, ~3200-3600[3] | Broad, ~3200-3600 | The cis isomer has the potential for intramolecular hydrogen bonding, which could result in a sharper O-H stretching band at a slightly lower wavenumber compared to the intermolecularly hydrogen-bonded trans isomer.[1] |
| C-H Stretch (aliphatic) | ~2850-3000[3] | ~2850-3000 | Generally similar for both isomers. |
| C-O Stretch | ~1000-1200[3] | ~1000-1200 | The exact position and shape of the C-O stretching band may differ slightly between the two isomers. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used to characterize cis- and trans-3-(hydroxymethyl)cyclopentanol.
Synthesis
The most common route for synthesizing 3-(hydroxymethyl)cyclopentanol (B1162685) is through the reduction of 3-(hydroxymethyl)cyclopentanone.[1][4] The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent.[4][5]
-
For cis-3-(hydroxymethyl)cyclopentanol: The use of a sterically hindered reducing agent, such as L-Selectride®, favors the formation of the cis isomer.[5][6] The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[5]
-
For trans-3-(hydroxymethyl)cyclopentanol: Less sterically hindered reducing agents, like sodium borohydride, may lead to a higher proportion of the trans isomer.[5][6]
Following the reduction, the product is typically purified by column chromatography to separate the cis and trans isomers.[4][5]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the purified isomer is placed on the diamond window of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plates is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H and C-O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[2] A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for referencing the chemical shifts to 0 ppm.[2]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).[2]
-
¹H NMR Data Acquisition:
-
¹³C NMR Data Acquisition:
-
Data Processing: The acquired Free Induction Decay (FID) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.[2] The chemical shifts, multiplicities, and coupling constants are then determined from the processed spectra.
Visualizing the Workflow
The general workflow for the spectroscopic comparison of these isomers is outlined below.
Caption: Workflow for synthesis, purification, and spectroscopic analysis.
References
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 3-(hydroxymethyl)cyclopentanone
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical quality control step. The chiral molecule, 3-(hydroxymethyl)cyclopentanone, is a valuable building block in the synthesis of various pharmaceutical compounds, making the precise measurement of its enantiomeric purity essential. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental protocols and data.
The principal techniques for determining the enantiomeric excess of this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents. Each method offers distinct advantages and is suited to different experimental needs.
Comparison of Analytical Methods
| Method | Principle | Sample Requirements | Instrumentation | Key Performance Metrics |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Small sample volume (µL), must be soluble in mobile phase. | HPLC system with a chiral column and UV detector. | High resolution and accuracy, direct quantification of enantiomers. |
| NMR with Chiral Solvating Agent (CSA) | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer. | Larger sample volume (mg), must be soluble in a deuterated solvent. | NMR spectrometer. | No physical separation required, can provide structural information. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | Sample must be volatile or derivatized to be volatile. | GC system with a chiral column and FID or MS detector. | High resolution and sensitivity for volatile compounds. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, causing them to travel through the column at different rates and thus be separated.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Materials:
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Lux Cellulose-2, is recommended for ketones and alcohols.
-
Mobile Phase: A mixture of n-hexane and a polar alcohol modifier like isopropanol (B130326) (IPA) or ethanol. A typical starting composition is 90:10 (v/v) n-hexane:IPA.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C (can be optimized to improve resolution)
Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ |Area1 - Area2| / (Area1 + Area2) ] x 100%
Where Area1 and Area2 are the peak areas of the two enantiomers.
Illustrative Data (Hypothetical)
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak AD-H |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Retention Time (R)-enantiomer | 12.5 min |
| Retention Time (S)-enantiomer | 15.2 min |
| Resolution (Rs) | > 1.5 |
Note: These are hypothetical retention times for illustrative purposes.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. This method involves the addition of a chiral solvating agent to the NMR sample. The CSA forms transient, diastereomeric complexes with the enantiomers of the analyte, which results in separate, distinguishable signals in the NMR spectrum.
Experimental Protocol: NMR with CSA
Objective: To determine the enantiomeric excess of this compound by ¹H NMR.
Instrumentation:
-
NMR Spectrometer (a higher field strength, e.g., 400 MHz or greater, is advantageous for better signal dispersion).
Materials:
-
Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) is commonly used.
-
Chiral Solvating Agent (CSA): A chiral alcohol such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or a chiral diol like (R)-BINOL are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add 1.0 to 1.5 equivalents of the chosen chiral solvating agent.
-
Dissolve the mixture in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure sufficient resolution to distinguish the signals corresponding to the two diastereomeric complexes. The protons on the carbon bearing the hydroxyl group or the hydroxymethyl protons are often good reporter signals.
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.
Expected Observations
Upon addition of the CSA, a specific proton signal (e.g., the methine proton of the hydroxymethyl group) of the racemic this compound, which appears as a single signal in the absence of the CSA, will split into two distinct signals. The chemical shift difference (Δδ) between these two signals is indicative of the degree of chiral recognition by the CSA. The relative areas of these two signals are then used to calculate the enantiomeric excess.
Chiral Gas Chromatography (GC)
For volatile compounds or those that can be readily derivatized to become volatile, chiral GC offers high resolution and sensitivity. The principle is similar to chiral HPLC, but the separation occurs in the gas phase on a chiral capillary column.
Considerations for Chiral GC
This compound has a moderate boiling point and may be amenable to direct analysis by chiral GC. However, derivatization of the hydroxyl group to a less polar ether or ester can improve its volatility and chromatographic behavior. Cyclodextrin-based chiral stationary phases are commonly employed for the separation of chiral alcohols and ketones.
Logical Workflow for Method Selection and Analysis
The following diagram illustrates a typical workflow for assessing the enantiomeric excess of a chiral compound like this compound.
Conclusion
Both chiral HPLC and NMR with chiral solvating agents are powerful and reliable methods for determining the enantiomeric excess of this compound.
-
Chiral HPLC is generally the preferred method for its high accuracy, resolution, and established protocols for a wide range of compounds. It provides a direct measure of the enantiomeric ratio through the physical separation of the enantiomers.
-
NMR with Chiral Solvating Agents is a valuable alternative, particularly when rapid analysis is required and when chromatographic separation is challenging. It avoids the need for a dedicated chiral chromatography system and can be performed on a standard NMR spectrometer.
-
Chiral GC is a suitable option if the analyte is sufficiently volatile or can be easily derivatized. It often provides excellent resolution and sensitivity.
The choice of method will ultimately depend on the specific requirements of the research, including the number of samples to be analyzed, the required level of accuracy and precision, and the instrumentation available. For routine quality control and high-accuracy measurements, chiral HPLC is often the gold standard. For rapid screening or when structural confirmation is also desired, NMR with a chiral solvating agent is an excellent choice.
From Biomass to Building Blocks: A Comparative Guide to Catalysts for 5-HMF Conversion to Cyclopentanone Derivatives
An essential guide for researchers and chemical industry professionals on the catalytic conversion of the biomass-derived platform molecule, 5-hydroxymethylfurfural (B1680220) (5-HMF), into valuable cyclopentanone (B42830) derivatives. This document provides a comparative analysis of catalyst performance, detailed experimental protocols, and visual representations of reaction pathways and workflows.
The transformation of 5-HMF, a versatile chemical building block derived from cellulosic biomass, into cyclopentanone derivatives like 3-hydroxymethylcyclopentanone (HCPN) and 3-hydroxymethylcyclopentanol (HCPL) represents a significant advancement in the development of sustainable chemical processes. These cyclopentanone derivatives are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and biofuels. The efficiency and selectivity of this conversion are critically dependent on the catalytic system employed. This guide offers a comprehensive comparison of various catalysts, supported by experimental data, to assist researchers in navigating this promising field.
Reaction Pathways: From Furan Ring to Cyclopentanone Core
The conversion of 5-HMF to cyclopentanone derivatives is a multi-step process involving both hydrogenation and rearrangement reactions. The most commonly accepted mechanism begins with the hydrogenation of 5-HMF to 2,5-bis(hydroxymethyl)furan (BHMF). Subsequently, BHMF undergoes a Piancatelli rearrangement, an acid-catalyzed isomerization, to form a five-membered ring intermediate. This intermediate is then further hydrogenated to yield the final cyclopentanone or cyclopentanol (B49286) product. An alternative pathway has also been proposed, which proceeds through the formation of 1-hydroxyhexane-2,5-dione (B3055535) (HHD) via the rehydration of BHMF, followed by an intramolecular aldol (B89426) condensation and hydrogenation to form HCPN.[1]
Caption: Primary reaction pathway for 5-HMF to cyclopentanone derivatives.
Comparative Catalyst Performance
The selection of an appropriate catalyst is paramount for achieving high yields and selectivities of the desired cyclopentanone derivatives. Both noble and non-noble metal-based catalysts have been investigated for this transformation. The following table summarizes the performance of several reported catalytic systems.
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Time (h) | 5-HMF Conversion (%) | HCPN Yield (%) | HCPL Yield (%) | Reference(s) |
| Au/Nb₂O₅ | Niobium(V) oxide | 160 | 30 | 2 | >99 | 86 | - | [2][3] |
| Cu-Al₂O₃ | Alumina | 140 | 20 | 6 | ~95 | 86 | - | [4][5][6] |
| Co-Al₂O₃ | Alumina | 140 | 50 | 24 | >99 | - | 94 | [4][5][6] |
| Ni-Al₂O₃ | Alumina | 140 | 20 | 6 | ~80 | - | - | [5] |
| Pt/C | Carbon | 160 | 8 | 0.5 | 100 | - | - | [1] |
| 10%Co-10%Ni/TiO₂ | Titanium dioxide | 150 | 50 | 5 | 100 | - | - | [7] |
Note: Data for Pt/C is based on the conversion of the related molecule furfural, which undergoes a similar transformation.
Noble metal catalysts, such as gold supported on niobia (Au/Nb₂O₅), have demonstrated excellent activity and high selectivity towards HCPN.[2][3] Among non-noble metal catalysts, copper- and cobalt-based systems have emerged as promising alternatives. For instance, a Cu-Al₂O₃ catalyst has been shown to selectively produce HCPN with high yield, while a Co-Al₂O₃ catalyst is highly selective for the further hydrogenated product, HCPL.[4][5][6] Bimetallic catalysts, such as Co-Ni supported on titania, have also been explored.[7]
Experimental Protocols
Catalyst Synthesis: A Representative Impregnation Method
A common method for preparing supported metal catalysts is incipient wetness impregnation. The following is a general procedure:
-
Support Pre-treatment: The support material (e.g., Al₂O₃, Nb₂O₅) is dried under vacuum at a high temperature (e.g., 120°C) for several hours to remove physisorbed water.
-
Precursor Solution Preparation: A solution of the metal precursor (e.g., HAuCl₄ for gold, Cu(NO₃)₂ for copper) is prepared with a volume equal to the pore volume of the support.
-
Impregnation: The precursor solution is added dropwise to the dried support with continuous mixing to ensure uniform distribution.
-
Drying: The impregnated support is dried in an oven, typically at a temperature between 100-120°C, to remove the solvent.
-
Calcination and Reduction: The dried material is then calcined in air at a high temperature to decompose the metal precursor to its oxide form. This is followed by a reduction step, usually under a hydrogen flow at an elevated temperature, to produce the active metallic catalyst.
Catalytic Conversion in a Batch Reactor
The catalytic conversion of 5-HMF is typically conducted in a high-pressure batch reactor. The general experimental procedure is as follows:
-
Reactor Loading: The reactor is charged with 5-HMF, the catalyst, and a suitable solvent (e.g., water, isopropanol).
-
Inerting: The reactor is sealed and purged multiple times with an inert gas, such as nitrogen or argon, to remove any residual air.
-
Pressurization: The reactor is pressurized with hydrogen to the desired reaction pressure.
-
Reaction: The reaction mixture is heated to the target temperature under constant stirring to ensure efficient mixing and mass transfer.
-
Sampling and Analysis: Upon completion of the reaction, the reactor is cooled, and the gas is vented. The liquid product mixture is then analyzed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 5-HMF and the yields of the products.
References
- 1. Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conversion of 5-hydroxymethylfurfural to a cyclopentanone derivative by ring rearrangement over supported Au nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Selective conversion of 5-hydroxymethylfurfural to cyclopentanone derivatives over Cu–Al2O3 and Co–Al2O3 catalysts in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective conversion of 5-hydroxymethylfurfural to cyclopentanone derivatives over Cu–Al₂O₃ and Co–Al₂O₃ catalysts in water [agris.fao.org]
- 7. A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Hydroxymethyl)cyclopentanone: A Guide for Laboratory Professionals
For Immediate Reference: 3-(Hydroxymethyl)cyclopentanone should be treated as a potentially flammable and irritating hazardous chemical waste. Under no circumstances should it be disposed of down the drain. All disposal procedures must strictly adhere to local, regional, and national regulations. The required method of disposal is through a licensed professional hazardous waste management service, typically involving high-temperature incineration.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Assessment and Regulatory Information
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar compounds, such as cyclopentanone (B42830) and other cyclopentane (B165970) derivatives, allows for a prudent assessment of its potential hazards. This information is critical for ensuring compliant disposal.
| Property | Classification | Regulatory Identifier/Code |
| Physical Hazard | Assumed to be a Flammable Liquid | US DOT: UN 2245, Hazard Class 3 (for Cyclopentanone) |
| Health Hazard | Potential Skin and Eye Irritant | GHS: H315 (Causes skin irritation), H319 (Causes serious eye irritation) (for Cyclopentanone)[1] |
| US EPA Waste Code | Likely Ignitable Waste | RCRA: D001 (Ignitable Waste) (for Cyclopentanone) |
| European Waste Code | Laboratory Chemicals | EWC: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances) |
Experimental Protocols for Disposal
Currently, there are no widely accepted or recommended laboratory-scale experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes. The standard and safest method of disposal is high-temperature incineration by a qualified hazardous waste management facility. This process ensures the complete destruction of the chemical, minimizing its environmental impact. Any attempt to neutralize or treat this waste in the laboratory could lead to unsafe conditions and may be in violation of hazardous waste regulations.
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through your institution's hazardous waste management program.
-
Waste Identification and Segregation:
-
Collect pure this compound waste and any materials significantly contaminated with it separately from other waste streams.
-
If mixed with other solvents or chemicals, the waste must be characterized and labeled according to all constituents.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically resistant container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the potential hazards: "Flammable" and "Irritant".
-
-
Safe Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be well-ventilated and away from sources of ignition such as heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Disposal of this compound must be handled by a licensed professional hazardous waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Provide the waste vendor with an accurate description of the waste, including its composition and volume.
-
-
Documentation:
-
Complete all required hazardous waste manifests or other regulatory paperwork provided by your EHS department or the waste disposal vendor.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institution.
References
Personal protective equipment for handling 3-(Hydroxymethyl)cyclopentanone
This guide provides crucial safety and logistical information for the handling and disposal of 3-(Hydroxymethyl)cyclopentanone, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale & Citation |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a potential for splashing. | To prevent eye irritation from splashes or vapors.[1][2] |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene. Gloves must be inspected for integrity before each use. | To protect the skin from irritation.[3][4][5] |
| Skin and Body Protection | A flame-retardant lab coat or antistatic protective clothing. Additional protective clothing may be necessary depending on the scale of the operation. | To protect against skin contact and in case of fire.[1][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors. If exposure limits are exceeded, a full-face respirator may be necessary. | To avoid respiratory tract irritation from vapors.[2][3][5] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize risks associated with this compound.
Engineering Controls:
-
Always handle this chemical within a calibrated and certified chemical fume hood.[5]
-
Ensure a safety shower and an eyewash station are readily accessible and unobstructed.[5]
Handling Procedures:
-
Preparation: Remove all potential ignition sources, such as sparks, open flames, and hot surfaces, from the work area.[1][3][6] Use non-sparking tools and explosion-proof equipment.[3][6]
-
Grounding: Ground and bond all containers and receiving equipment to prevent static discharge.[1][6]
-
Dispensing: Open containers carefully to avoid splashing. Keep containers tightly closed when not in use.[1][5]
-
Hygiene: Wash hands thoroughly after handling the substance. Immediately change any contaminated clothing.[1][3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from heat, sparks, and open flames.[6]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless compatibility has been confirmed.[8]
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[8]
Disposal Method:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[9]
-
Empty containers may retain product residue and can be dangerous; they should be disposed of in the same manner as the chemical.[10] Do not cut, drill, grind, or weld on or near containers.[4]
-
Contaminated packaging should be disposed of as unused product.[9]
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the area.[3]
-
Ensure adequate ventilation.[3]
-
Remove all sources of ignition.[3]
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material (e.g., sand, earth, vermiculite).[5][9]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][5]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
